molecular formula C15H10ClNO B1418937 4-Chloro-6-phenoxyquinoline CAS No. 769952-75-2

4-Chloro-6-phenoxyquinoline

Cat. No.: B1418937
CAS No.: 769952-75-2
M. Wt: 255.7 g/mol
InChI Key: JVTJCMGFQPGDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-phenoxyquinoline is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a quinoline core substituted with a chloro group at the 4-position and a phenoxy group at the 6-position, a structure known to be a key pharmacophore in several therapeutic areas . This scaffold is of significant value in oncology research. Quinoline derivatives bearing phenoxy substituents have demonstrated potent antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) . The structure serves as a critical precursor for synthesizing potential c-Met kinase inhibitors, a recognized molecular target in targeted cancer therapy . The synthetic utility of the chloro group allows for further functionalization, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . Beyond oncology, this quinoline derivative is a valuable building block for discovering novel antiviral agents. The 4-phenoxyquinoline structure is a recognized pharmacophore in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research . Molecular hybridization strategies using this core have yielded compounds with excellent inhibitory activity, providing a promising basis for developing new treatments against resistant viral strains . Please note that this product is intended for research applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, as it is for chemical and pharmaceutical development use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-phenoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTJCMGFQPGDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-phenoxyquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Chloro-6-phenoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines a probable synthetic route, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery. The information presented herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights.

Introduction and Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system plays a crucial role in modulating its pharmacological effects. 4-Chloro-6-phenoxyquinoline combines the reactive 4-chloroquinoline core with a phenoxy group at the 6-position. This unique combination of functional groups suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological activities. While direct experimental data on 4-Chloro-6-phenoxyquinoline is limited in publicly available literature, its properties and reactivity can be reasonably inferred from the well-established chemistry of related 4-chloroquinolines and phenoxy-substituted aromatic systems. This guide will synthesize available data with fundamental chemical principles to provide a detailed profile of this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 4-Chloro-6-phenoxyquinoline is not extensively reported. However, based on its molecular structure and data from similar compounds, we can predict its key properties.

Core Physical and Chemical Properties

The following table summarizes the predicted and known physicochemical properties of 4-Chloro-6-phenoxyquinoline.

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNOPubChemLite[2]
Molecular Weight 255.70 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Spectroscopic Data (Predicted)
SpectroscopyPredicted Spectral Features
¹H NMR Aromatic protons on the quinoline and phenoxy rings would appear in the downfield region (approx. 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment of each proton.
¹³C NMR Aromatic carbons would resonate in the range of 110-160 ppm. The carbon attached to the chlorine atom (C4) would be significantly influenced by its electronegativity.
Mass Spectrometry The predicted exact mass for the protonated molecule [M+H]⁺ is 256.05237 m/z.[2] The mass spectrum would also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
IR Spectroscopy Characteristic peaks for C=C and C=N stretching in the aromatic rings (approx. 1500-1600 cm⁻¹), C-O-C stretching of the ether linkage (approx. 1200-1250 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹).

Synthesis of 4-Chloro-6-phenoxyquinoline

A plausible synthetic route for 4-Chloro-6-phenoxyquinoline involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is commonly used for the synthesis of phenoxyquinolines.[3]

Proposed Synthetic Pathway

The synthesis would likely start from a readily available precursor, 4,6-dichloroquinoline, and react it with phenol in the presence of a base. The greater reactivity of the chlorine atom at the 4-position of the quinoline ring compared to the 6-position allows for selective substitution.

Synthesis_of_4_Chloro_6_phenoxyquinoline Reactant1 4,6-Dichloroquinoline Product 4-Chloro-6-phenoxyquinoline Reactant1->Product Nucleophilic Aromatic Substitution (SNAᵣ) Reactant2 Phenol Reactant2->Product Base Base (e.g., K₂CO₃) Base->Product Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of 4-Chloro-6-phenoxyquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar reactions and should be optimized for specific laboratory conditions.[3][4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloroquinoline (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-6-phenoxyquinoline.

Reactivity and Key Chemical Transformations

The reactivity of 4-Chloro-6-phenoxyquinoline is primarily dictated by the chloro substituent at the 4-position of the quinoline ring. This position is activated towards nucleophilic substitution.

Nucleophilic Aromatic Substitution at C4

The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles. This makes 4-Chloro-6-phenoxyquinoline a valuable intermediate for introducing a wide range of functional groups at this position.

Reactivity_of_4_Chloro_6_phenoxyquinoline Start 4-Chloro-6-phenoxyquinoline Product_Amine 4-Amino-6-phenoxyquinoline derivative Start->Product_Amine SNAᵣ Product_Thiol 4-Thio-6-phenoxyquinoline derivative Start->Product_Thiol SNAᵣ Product_Alkoxide 4-Alkoxy-6-phenoxyquinoline derivative Start->Product_Alkoxide SNAᵣ Amine R-NH₂ (Amine) Amine->Product_Amine Thiol R-SH (Thiol) Thiol->Product_Thiol Alkoxide R-O⁻ (Alkoxide) Alkoxide->Product_Alkoxide

Caption: Key reactions of 4-Chloro-6-phenoxyquinoline.

This reactivity allows for the synthesis of diverse libraries of 6-phenoxyquinoline derivatives with potential biological activities. For instance, reaction with various amines can lead to the formation of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and anticancer properties.[5]

Potential Applications in Drug Discovery

The 4-phenoxyquinoline scaffold is a key feature in several potent anticancer drugs that act as kinase inhibitors.[3] These drugs often target signaling pathways involved in tumor growth and proliferation.[6] The presence of the 6-phenoxy group in 4-Chloro-6-phenoxyquinoline makes it an attractive starting material for the development of novel therapeutic agents.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The 4-phenoxyquinoline core is found in drugs targeting VEGFR2 and c-Met kinases.[3] Derivatives of 4-Chloro-6-phenoxyquinoline could be synthesized and screened for their inhibitory activity against various kinases implicated in cancer.

  • Anticancer Agents: The quinoline ring system is a common motif in compounds with cytotoxic activity against various cancer cell lines.[3][7]

  • Antimicrobial Agents: Quinolone derivatives have a long history as antibacterial agents. Novel derivatives of 4-Chloro-6-phenoxyquinoline could be explored for their potential antimicrobial properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-6-phenoxyquinoline is not available, general safety precautions for handling chlorinated aromatic and heterocyclic compounds should be followed. Related compounds like 4-chloroquinoline are known to be irritants to the eyes, respiratory system, and skin.[8][9][10]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Avoid inhalation of dust or vapors.[11]

  • Avoid contact with skin and eyes.[11]

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[10]

Conclusion

4-Chloro-6-phenoxyquinoline is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Although direct experimental data is scarce, its chemical properties, reactivity, and potential applications can be reliably inferred from the well-established chemistry of its constituent moieties. The facile displacement of the 4-chloro group via nucleophilic aromatic substitution provides a versatile handle for the synthesis of diverse libraries of 6-phenoxyquinoline derivatives. Further research into the synthesis and biological evaluation of these derivatives is warranted to explore their full therapeutic potential, particularly in the development of novel kinase inhibitors and anticancer agents.

References

  • Vertex AI Search. (n.d.). 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications.
  • Benchchem. (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • ChemicalBook. (n.d.). 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline.
  • PubChemLite. (n.d.). 4-chloro-6-phenoxyquinoline (C15H10ClNO).
  • Google Patents. (n.d.). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds.
  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.
  • PubChem. (n.d.). 4-Chloro-6-methoxyquinoline.
  • PubChem. (n.d.). 4-Chloroquinoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloroquinoline.
  • ECHEMI. (n.d.). 4-CHLORO-6-METHOXYQUINOLINE SDS, 4295-04-9 Safety Data Sheets.
  • PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • Apollo Scientific. (2023). 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-. In NIST WebBook.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
  • MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.

Sources

Structural Elucidation and Analytical Characterization of 4-Chloro-6-phenoxyquinoline: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[2][3][4][5][6][7][8]

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the electrophilic core for numerous kinase inhibitors (e.g., Foretinib, Cabozantinib) and antimalarials.[1] The 4-chloro-6-phenoxyquinoline derivative presents unique characterization challenges due to the electronic influence of the phenoxy ether linkage and the potential for regioisomerism during cyclization.[2]

Accurate structural elucidation is not merely an academic exercise; it is a critical quality attribute (CQA). In the standard Gould-Jacobs synthesis , the cyclization of the anilino-acrylate intermediate can theoretically yield regioisomers if the starting aniline possesses meta-substitution. While 4-phenoxyaniline (para-substituted) heavily favors the 6-phenoxy product, trace amounts of the 7-phenoxy isomer or incomplete chlorination intermediates (4-quinolones) must be ruled out.[2]

This guide provides a self-validating analytical workflow to definitively assign the structure of 4-chloro-6-phenoxyquinoline, distinguishing it from potential isomers and process impurities.[2]

Synthesis-Driven Impurity Profiling[5]

To understand what we are detecting, we must understand the origin.[1] The synthesis typically proceeds via the condensation of 4-phenoxyaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and chlorination.

Table 1: Key Process Impurities & Structural Risks[1]
Impurity / TargetOriginAnalytical Risk FactorDetection Strategy
Target Molecule 4-Chloro-6-phenoxyquinolineN/AFull NMR/MS/IR Suite
Precursor A 4-Hydroxy-6-phenoxyquinolineIncomplete ChlorinationBroad OH stretch (IR), Mass (+18 shift from Cl product if hydrolyzed)
Regioisomer 4-Chloro-7-phenoxyquinolineCyclization ambiguity (rare for para-aniline)1H NMR Coupling Constants (

vs

)
Hydrolysis Product 4-PhenoxyanilineUnreacted Starting MaterialLC-MS (distinct retention), Amine signals in NMR
DOT Diagram 1: Synthetic Pathway & Isomer Logic

SynthesisPath Start 4-Phenoxyaniline (Para-substituted) Intermediate Enamine Intermediate (Acrylate) Start->Intermediate + EMME, 140°C EMME Diethyl ethoxymethylene malonate Cyclization Thermal Cyclization (Dowtherm A, >250°C) Intermediate->Cyclization Isomer6 6-Phenoxy-4-hydroxyquinoline (Major Product) Cyclization->Isomer6 Sterically Favored Isomer7 7-Phenoxy-4-hydroxyquinoline (Theoretical Trace) Cyclization->Isomer7 Disfavored Chlorination POCl3 Chlorination Isomer6->Chlorination Final 4-Chloro-6-phenoxyquinoline (Target) Chlorination->Final

Figure 1: The Gould-Jacobs synthetic pathway illustrating the origin of the target scaffold and the theoretical point of divergence for regioisomers.[2]

Analytical Characterization Matrix

Mass Spectrometry (HRMS)

The first validation step is confirming the molecular formula and the presence of the chlorine atom.[2]

  • Method: ESI+ (Electrospray Ionization).[1][2]

  • Expected Molecular Ion (

    
    ):  Calc. for 
    
    
    
    : ~256.05 Da.[2]
  • Isotope Pattern (Critical): Chlorine possesses two stable isotopes,

    
     (75.77%) and 
    
    
    
    (24.23%).[1][2]
    • Validation Criterion: The mass spectrum must show an M and M+2 peak pattern with an intensity ratio of approximately 3:1 .[2] Absence of this pattern indicates dechlorination or hydrolysis to the quinolone.[2]

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the ether linkage and the absence of carbonyl/hydroxyl groups from the precursor.[2]

  • C-O-C Stretch (Ether): Strong bands at 1230–1250 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric).[1][2]

  • C-Cl Stretch: Characteristic band at 700–750 cm⁻¹.[2]

  • Absence Check: No broad band at 3100–3400 cm⁻¹ (OH of 4-hydroxy precursor) and no strong carbonyl peak at 1650 cm⁻¹ (4-quinolone tautomer).[2]

NMR Spectroscopy: The Elucidation Core

This is the definitive method for proving regiochemistry (6-phenoxy vs. 7-phenoxy).[2]

Sample Preparation: Dissolve 10-15 mg in 0.6 mL DMSO-


. DMSO is preferred over 

to prevent aggregation and ensure sharp peaks for the quaternary carbons.[2]
1H NMR Assignment Strategy

The quinoline ring protons are the diagnostic handles.[2]

Proton PositionMultiplicityApprox. Shift (ppm)Coupling Logic (

)
H-2 Singlet (or d, small

)
8.6 – 8.8Characteristic of 4-substituted quinolines.[1][2] Deshielded by N.
H-3 Singlet7.6 – 7.8Upfield due to shielding by the 4-Cl group? No, usually distinct.[1][2]
H-5 Doublet (d)8.0 – 8.2Diagnostic: Peri-position to Cl.[2] Shows meta-coupling (

Hz) to H-7.[2]
H-7 Doublet of Doublets (dd)7.4 – 7.6Coupled ortho to H-8 (

Hz) and meta to H-5 (

Hz).[2]
H-8 Doublet (d)7.9 – 8.1Coupled ortho to H-7 (

Hz).[2]
Phenoxy Ring Multiplets7.1 – 7.5Typical monosubstituted benzene pattern (2H ortho, 2H meta, 1H para).[1][2]
Distinguishing 6-Phenoxy from 7-Phenoxy

This is the most common confusion point.[2]

  • Scenario A (6-Phenoxy - Target): H-5 is a narrow doublet (

    
     Hz, meta coupling only).[1][2] H-8 is a wide doublet (
    
    
    
    Hz, ortho coupling).[1][2]
  • Scenario B (7-Phenoxy - Isomer): H-8 is a narrow doublet (

    
     Hz, meta coupling to H-6).[1][2] H-5 is a wide doublet (
    
    
    
    Hz, ortho coupling to H-6).[1][2]

Self-Validating Check: Look at the proton most deshielded by the 4-Cl group (the peri-proton, H-5).[2]

  • If the peri-proton (approx 8.0-8.2 ppm) is a narrow doublet (meta-coupled), the substituent is at position 6. (CONFIRMED TARGET)

  • If the peri-proton is a wide doublet (ortho-coupled), the substituent is at position 7.

13C NMR & 2D Experiments
  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the phenoxy oxygen to the quinoline core.[2]

    • Look for a correlation between the phenoxy ipso-carbon and the quinoline C-6.[2]

    • Verify the C-4 carbon (deshielded, ~140-150 ppm) correlates with H-5 and H-3.[2]

Decision Tree for Elucidation

The following workflow ensures no ambiguity remains in the structural assignment.

DOT Diagram 2: Analytical Decision Logic

DecisionTree Start Crude Product Isolated MS_Check MS (ESI+): M/M+2 ratio 3:1? Start->MS_Check Pass_MS Chlorine Present MS_Check->Pass_MS Yes Fail_MS Hydrolysis/Dechlorination MS_Check->Fail_MS No NMR_H1 1H NMR (DMSO-d6) Check H-5 Multiplicity H5_Narrow H-5 is d (J~2.5Hz) (Meta coupling) NMR_H1->H5_Narrow Peri-proton is meta-coupled H5_Wide H-5 is d (J~9.0Hz) (Ortho coupling) NMR_H1->H5_Wide Peri-proton is ortho-coupled Pass_MS->NMR_H1 Confirm_6 CONFIRMED: 4-Chloro-6-phenoxyquinoline H5_Narrow->Confirm_6 Confirm_7 REJECT: 7-Phenoxy Isomer H5_Wide->Confirm_7

Figure 2: Analytical decision tree for distinguishing the target 6-phenoxy regioisomer from the 7-phenoxy impurity.

Functional Validation (Chemical Reactivity)

As a final "functional" proof of structure, the lability of the C-4 chlorine can be tested.

Protocol:

  • React 5 mg of the product with an excess of benzylamine in ethanol at reflux for 30 minutes.

  • Monitor via TLC or LC-MS.[2]

  • Result: Complete conversion to N-benzyl-6-phenoxyquinolin-4-amine.

  • Why this works: The 4-Cl is highly susceptible to

    
     due to the activating ring nitrogen.[2] If the chlorine were at a different position (e.g., on the phenoxy ring due to a synthesis error), this reaction would not proceed under mild conditions.[1]
    

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][3]

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard reference for Quinoline reactivity and NMR shifts). [1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 69140, 4-Chloroquinoline.[1][2] (Reference for base scaffold NMR shifts). [1][2]

  • Wu, M. (2011).[1][2] 4-Chloro-6,7-dimethoxyquinoline.[4][2][5] Acta Crystallographica Section E, E67, o2982.[1][2] (Crystal structure reference for planar quinoline stacking).

Sources

An In-Depth Technical Guide to 4-Chloro-6-phenoxyquinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-phenoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its unique structural features, combining the quinoline core with a phenoxy moiety, this molecule presents a compelling scaffold for the development of novel therapeutic agents and functional materials. This document will delve into the putative physicochemical properties, propose a detailed synthetic protocol, outline methods for its characterization, and discuss its potential applications, particularly in the realm of drug discovery. The information presented herein is synthesized from established chemical principles and data from structurally related analogs, providing a solid foundation for researchers embarking on the study of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a phenoxy group, in particular, has been shown to be a successful strategy in the design of potent kinase inhibitors and other targeted therapies.[1] This guide focuses on the specific derivative, 4-Chloro-6-phenoxyquinoline, a molecule that, while not extensively cataloged, holds significant promise based on the established pharmacology of its constituent parts.

Physicochemical Properties and Identification

As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for 4-Chloro-6-phenoxyquinoline has not been prominently reported in major chemical databases. This suggests that it may be a novel or less-common research chemical. The following table summarizes the predicted and extrapolated physicochemical properties based on its constituent functional groups and data from analogous compounds such as 4-chloroquinoline and various phenoxyquinolines.

PropertyPredicted Value/InformationBasis for Prediction
CAS Number Not readily available. Requires synthesis and characterization for registration.
Molecular Formula C₁₅H₁₀ClNOCalculated from the chemical structure
Molecular Weight 255.70 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperature (e.g., white to off-white or pale yellow powder/crystals)Based on similar quinoline derivatives
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General solubility of heterocyclic aromatic compounds
Melting Point Estimated to be in the range of 100-150 °CExtrapolated from related phenoxyquinoline structures

Proposed Synthesis of 4-Chloro-6-phenoxyquinoline

The synthesis of 4-Chloro-6-phenoxyquinoline can be strategically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a suitable leaving group from the quinoline core by a phenoxide nucleophile. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 4,6-dichloroquinoline and phenol as readily available starting materials. The key bond formation is the ether linkage at the C-6 position of the quinoline ring.

G 4-Chloro-6-phenoxyquinoline 4-Chloro-6-phenoxyquinoline Disconnection Disconnection 4-Chloro-6-phenoxyquinoline->Disconnection 4,6-Dichloroquinoline 4,6-Dichloroquinoline Phenol Phenol Disconnection->4,6-Dichloroquinoline Disconnection->Phenol caption Retrosynthetic analysis of 4-Chloro-6-phenoxyquinoline.

Caption: Retrosynthetic analysis of 4-Chloro-6-phenoxyquinoline.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of 4-Chloro-6-phenoxyquinoline from 4,6-dichloroquinoline and phenol.

Materials:

  • 4,6-Dichloroquinoline

  • Phenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (1.1 equivalents) to anhydrous DMF.

    • Under a nitrogen atmosphere, add potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure the formation of the sodium or potassium phenoxide.

  • Nucleophilic Aromatic Substitution:

    • To the solution of the phenoxide, add 4,6-dichloroquinoline (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

    • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.

    • Carefully quench the reaction by pouring the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure 4-Chloro-6-phenoxyquinoline.

G Start Start Prepare Phenoxide Prepare Phenoxide (Phenol + Base in DMF) Start->Prepare Phenoxide Add Dichloroquinoline Add 4,6-Dichloroquinoline Prepare Phenoxide->Add Dichloroquinoline Heat and Monitor Heat (80-100 °C) Monitor by TLC Add Dichloroquinoline->Heat and Monitor Quench and Extract Quench with Water Extract with Ethyl Acetate Heat and Monitor->Quench and Extract Wash and Dry Wash with NaHCO3 & Brine Dry over Na2SO4 Quench and Extract->Wash and Dry Purify Purify (Column Chromatography/Recrystallization) Wash and Dry->Purify End End Purify->End caption Synthetic workflow for 4-Chloro-6-phenoxyquinoline.

Caption: Synthetic workflow for 4-Chloro-6-phenoxyquinoline.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-Chloro-6-phenoxyquinoline, a combination of spectroscopic and analytical techniques is essential.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Will provide detailed information about the molecular structure, confirming the connectivity of the atoms and the successful formation of the desired product.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.

  • Infrared (IR) Spectroscopy: Will identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): Will be used to assess the purity of the final compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Potential Applications in Drug Discovery

The 4-Chloro-6-phenoxyquinoline scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the chloro-substituent at the 4-position offers a handle for further chemical modification, such as the introduction of various amine side chains, which is a common strategy in the design of kinase inhibitors and other targeted therapies.

Kinase Inhibition

Many potent kinase inhibitors feature a 4-aminoquinoline core. The 4-chloro group in 4-Chloro-6-phenoxyquinoline is a good leaving group, allowing for its displacement by various amines to generate a library of 4-amino-6-phenoxyquinoline derivatives. These compounds could be screened for activity against a panel of kinases implicated in cancer and other diseases. The phenoxy group at the 6-position can also be modified to optimize binding affinity and selectivity.

G Start 4-Chloro-6-phenoxyquinoline S_N_Ar Nucleophilic Aromatic Substitution (with various amines) Start->S_N_Ar Library Library of 4-Amino-6-phenoxyquinoline Derivatives S_N_Ar->Library Screening Kinase Activity Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate caption Drug discovery workflow starting from 4-Chloro-6-phenoxyquinoline.

Caption: Drug discovery workflow starting from 4-Chloro-6-phenoxyquinoline.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the quinoline scaffold is known for its antimalarial, antibacterial, and antiviral activities.[1] The unique substitution pattern of 4-Chloro-6-phenoxyquinoline may confer novel biological properties that warrant investigation in these and other therapeutic areas.

Safety and Handling

While specific toxicity data for 4-Chloro-6-phenoxyquinoline is not available, it should be handled with the standard precautions for a novel research chemical. Based on the safety profiles of related compounds like 4-chloroaniline and other chlorinated aromatic compounds, the following precautions are recommended:[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.[3]

Conclusion

4-Chloro-6-phenoxyquinoline represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This technical guide provides a foundational understanding of its predicted properties, a detailed synthetic protocol, and a roadmap for its characterization and potential applications. As researchers begin to synthesize and investigate this molecule, a more complete picture of its chemical and biological properties will emerge, paving the way for the development of novel and impactful technologies.

References

  • Vertex AI Search. (2024).
  • PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

  • Apollo Scientific. (2023).
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • Quora. (2020). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

  • NJ.gov. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.).
  • Google Patents. (n.d.). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds.
  • PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

Introduction: The Quinoline Scaffold and the Rise of 4-Phenoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-6-phenoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities of 4-chloro-6-phenoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, mechanisms of action, and its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Quinoline derivatives have been extensively investigated and developed as antimalarial, antibacterial, and anticancer agents.[1] Among the various classes of quinoline derivatives, the 4-phenoxyquinoline skeleton has emerged as a particularly promising pharmacophore, especially in the realm of oncology.[2][3]

The strategic placement of a phenoxy group at the 4-position of the quinoline ring system imparts unique physicochemical properties and allows for diverse substitutions, leading to compounds with potent and selective biological activities. This guide focuses on a key member of this family, 4-chloro-6-phenoxyquinoline, and its derivatives, exploring their synthesis, biological evaluation, and therapeutic potential.

Synthesis of 4-Chloro-6-phenoxyquinoline and Its Analogs

The synthesis of 4-phenoxyquinoline derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of a substituted 4-chloroquinoline with a corresponding phenol in the presence of a base.

A representative synthetic scheme for 6-halo, 4-phenoxy-quinoline derivatives is presented below.[4]

cluster_product Product 4,6-dichloroquinoline 4,6-dichloroquinoline Product 6-Chloro-4-phenoxyquinoline derivative 4,6-dichloroquinoline->Product Phenol_derivative Phenol_derivative Phenol_derivative->Product Reaction K2CO3, DMF, N2 115 °C, 12 h Reaction->Product SNAr Reaction

Caption: General synthetic scheme for 4-phenoxyquinoline derivatives.

Experimental Protocol: Microwave-Assisted Synthesis

Modern synthetic approaches often employ microwave irradiation to accelerate reaction times and improve yields. A green chemistry approach for the synthesis of 7-chloro-4-phenoxyquinolines has been developed using microwave energy in an ionic liquid.[2][3]

Materials:

  • 4,7-dichloroquinoline

  • Substituted phenol

  • 1-methyl-3-butylimidazolium hexafluorophosphate ([bmim][PF6])

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 4,7-dichloroquinoline (1 mmol) and the desired phenol (1.2 mmol).

  • Add [bmim][PF6] (2 mL) as the solvent and reaction medium.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-15 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-chloro-4-phenoxyquinoline derivative.

Anticancer Activity of 4-Chloro-6-phenoxyquinoline Derivatives

The primary therapeutic potential of 4-chloro-6-phenoxyquinoline and its analogs lies in their anticancer properties.[1][2] These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A significant body of research has demonstrated that 4-phenoxyquinoline derivatives act as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs).[2][5] Overexpression or mutations in RTKs are common drivers of tumor growth and progression.

Key kinase targets for 4-phenoxyquinoline derivatives include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6]

  • c-Met (Hepatocyte Growth Factor Receptor): Involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is associated with poor prognosis in several cancers.[2][6][7]

  • EGFR (Epidermal Growth Factor Receptor): Plays a crucial role in cell growth and differentiation. EGFR is a well-established target for cancer therapy.[5]

  • Aurora Kinase B (AURKB): A key regulator of mitosis. Inhibition of AURKB leads to defects in cell division and subsequent cell death.[4]

The following diagram illustrates the inhibition of key signaling pathways by 4-phenoxyquinoline derivatives.

Growth_Factors Growth Factors (e.g., VEGF, HGF, EGF) RTKs Receptor Tyrosine Kinases (VEGFR-2, c-Met, EGFR) Growth_Factors->RTKs Activation Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTKs->Signaling_Cascade Phosphorylation Cellular_Responses Cancer Hallmarks: - Proliferation - Survival - Angiogenesis - Invasion Signaling_Cascade->Cellular_Responses 4_Phenoxyquinoline 4-Chloro-6-phenoxyquinoline Derivative 4_Phenoxyquinoline->RTKs Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

In Vitro Cytotoxicity

Derivatives of 4-phenoxyquinoline have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The table below summarizes the in vitro activity of a promising derivative, compound 28 , a c-Met kinase inhibitor with a 4-phenoxy-6,7-disubstituted quinoline scaffold.[7]

Cell LineCancer TypeIC50 of Compound 28 (µM)IC50 of Foretinib (µM)
A549Lung Cancer0.080.17
HT-29Colon Cancer0.120.40
MKN-45Gastric Cancer0.05Not Reported
MDA-MB-231Breast Cancer0.22Not Reported
U87MGGlioblastoma0.041.94
NCI-H460Lung Cancer0.110.40
SMMC7721Hepatocellular Carcinoma0.19Not Reported
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4-Chloro-6-phenoxyquinoline derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the 4-chloro-6-phenoxyquinoline derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

The direct inhibitory effect of 4-phenoxyquinoline derivatives on specific kinases is determined using enzyme inhibition assays.

CompoundTarget KinaseIC50 (nM)
Compound 28 c-Met1.4

Data from a study on 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones.[7]

Antimicrobial and Other Biological Activities

While the primary focus of research on 4-chloro-6-phenoxyquinoline derivatives has been on their anticancer potential, the broader quinoline class of compounds is known for its antimicrobial properties.[8][9][10] Some quinoline derivatives have shown activity against Gram-positive and Gram-negative bacteria.[10] The mechanism of antibacterial action for some quinoline analogs is associated with the inhibition of bacterial DNA gyrase and topoisomerase IV.

Additionally, certain 4-aryl-6-chloro-quinoline derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, demonstrating moderate inhibition of HBsAg and HBeAg secretion.[11]

Pharmacokinetic Profile (ADME)

The development of a successful drug candidate requires favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While specific ADME data for 4-chloro-6-phenoxyquinoline is limited in the public domain, studies on related analogs provide some insights. For instance, the development of orally bioavailable 4-phenoxy-quinoline compounds as anticancer agents has been a focus, with modifications to the core structure made to improve pharmacokinetic profiles.[4] In silico ADME predictions and in vitro assays are crucial early steps in evaluating the drug-like properties of these compounds.[12][13]

Future Perspectives and Conclusion

4-Chloro-6-phenoxyquinoline represents a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key receptor tyrosine kinases. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • In vivo efficacy studies: To validate the in vitro findings in animal models of cancer.

  • Detailed mechanistic studies: To further elucidate the downstream effects of kinase inhibition and explore potential off-target effects.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

  • Exploration of other therapeutic areas: To investigate the potential of these compounds as antimicrobial or antiviral agents.

References

  • Rodríguez Enciso, D. A., Puerto Galvis, C. E., & Kouznetsov, V. V. (2022). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Organic Synthesis.
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(15), 3456. Available from: [Link]

  • Li, X., et al. (2020). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Journal of Medicinal Chemistry, 63(23), 14788-14801. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228348, 4-Chloro-6-methoxyquinoline. Available from: [Link]

  • Kazim, A. L., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. European Journal of Medicinal Chemistry, 246, 114959. Available from: [Link]

  • Al-Ostath, A. I., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(22), 7592. Available from: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Povarov, L. S. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6543. Available from: [Link]

  • El-Sayed, M. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1-15. Available from: [Link]

  • Google Patents. (1993). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds.
  • Li, X., et al. (2013). Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 4976-4987. Available from: [Link]

  • ResearchGate. (2022). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Available from: [Link]

  • Chu, D. T., et al. (2000). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 43(19), 3504-3515. Available from: [Link]

  • Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4182. Available from: [Link]

  • Li, Y., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1339-1341. Available from: [Link]

  • Iranian Journal of Pharmaceutical Sciences. (2025). 1-piperazinyl]-3-quinoline carboxylic acidusing spectrophotometric method. Available from: [Link]

  • Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2824. Available from: [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1279-1290.
  • Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(1), 1-10. Available from: [Link]

  • Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(28), 17942-17954. Available from: [Link]

  • Li, D., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 887-895. Available from: [Link]

  • Ullah, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369061. Available from: [Link]

  • Ullah, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369061. Available from: [Link]

  • Griffith, D., et al. (2010). Enzyme inhibition as a key target for the development of novel metal-based anti-cancer therapeutics. Anti-Cancer Agents in Medicinal Chemistry, 10(4), 303-313. Available from: [Link]

  • Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(1), 1-10. Available from: [Link]

Sources

The Strategic Synthesis and Significance of 4-Chloro-6-phenoxyquinoline: A Keystone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its myriad derivatives, 4-Chloro-6-phenoxyquinoline has emerged as a critical building block in the design and synthesis of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and synthesis of 4-Chloro-6-phenoxyquinoline, delving into the chemical principles that underpin its preparation and exploring its strategic importance in the development of kinase inhibitors and other advanced pharmaceuticals. We will examine the evolution of synthetic methodologies, from classical approaches to modern catalytic systems, and provide detailed protocols for its laboratory-scale synthesis. Furthermore, this guide will illuminate the structure-activity relationships that make the 4-phenoxyquinoline moiety a cornerstone of contemporary drug design, offering insights for researchers engaged in the quest for novel therapeutic agents.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a recurring motif in the annals of medicinal chemistry for over a century.[1] Its journey from a component of coal tar to the central nervous system of numerous blockbuster drugs is a testament to its remarkable chemical versatility and biological promiscuity.[2] This heterocyclic scaffold's ability to interact with a wide array of biological targets has led to its incorporation into antimalarials, antibacterials, and, more recently, a new generation of targeted anticancer agents.[3][4]

The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 4-position and a phenoxy group at the 6-position gives rise to 4-Chloro-6-phenoxyquinoline, a molecule pre-organized for further elaboration into complex drug architectures. The chloro substituent at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a convenient handle for the introduction of various amine-containing pharmacophores.[5] Concurrently, the phenoxy group at the 6-position can modulate the electronic properties of the quinoline ring and participate in crucial binding interactions within the active sites of target proteins.

This guide will navigate the landscape of 4-Chloro-6-phenoxyquinoline, from the fundamental principles of its synthesis to its application as a pivotal intermediate in the quest for more effective and selective medicines.

The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

While a singular "discovery" paper for 4-Chloro-6-phenoxyquinoline is not readily identifiable in the historical literature, its conception can be understood as a logical progression in the broader exploration of quinoline chemistry. Early research into quinoline synthesis, dating back to the 19th century, laid the groundwork for the preparation of a vast library of substituted derivatives.[1] Key named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provided robust methods for constructing the quinoline core from various anilines and carbonyl compounds.[1]

The synthesis of 4-hydroxyquinolines, often as precursors to the more reactive 4-chloroquinolines, was a significant area of investigation. The Gould-Jacobs reaction, for instance, provides a versatile route to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1] Subsequent chlorination of the 4-hydroxy group, typically with reagents like phosphorus oxychloride (POCl₃), affords the corresponding 4-chloroquinoline.[5] This transformation is a cornerstone of quinoline chemistry, converting a relatively unreactive hydroxyl group into a highly versatile electrophilic center.

The introduction of a phenoxy group at the 6-position would have been a natural extension of these early synthetic explorations, driven by the desire to understand the impact of various substituents on the chemical and biological properties of the quinoline scaffold.

The Art of Synthesis: Crafting 4-Chloro-6-phenoxyquinoline

The synthesis of 4-Chloro-6-phenoxyquinoline is a multi-step process that hinges on the strategic construction of the quinoline core followed by key functionalization reactions. The most logical and widely applicable approach involves the synthesis of a 4,6-dihaloquinoline intermediate, which then undergoes a selective nucleophilic aromatic substitution to introduce the phenoxy group.

General Synthetic Strategy: A Modular Approach

The synthesis can be conceptually broken down into two main phases: the construction of the 4,6-dichloroquinoline core and the subsequent introduction of the phenoxy moiety. This modular approach allows for flexibility and the potential to introduce diversity at various positions of the quinoline ring.

Synthesis_Strategy A Starting Materials (e.g., 4-chloroaniline) B Quinoline Ring Formation (e.g., Gould-Jacobs Reaction) A->B Cyclization C 6-Chloro-4-hydroxyquinoline B->C D Chlorination (e.g., POCl3) C->D Activation E 4,6-Dichloroquinoline D->E G Nucleophilic Aromatic Substitution (SNAr) E->G F Phenol F->G H 4-Chloro-6-phenoxyquinoline G->H Final Product

Figure 1: General synthetic strategy for 4-Chloro-6-phenoxyquinoline.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of how 4-Chloro-6-phenoxyquinoline can be synthesized in a laboratory setting. It is based on established methodologies for quinoline synthesis and nucleophilic aromatic substitution.

Step 1: Synthesis of 6-Chloro-4-hydroxyquinoline

This step can be achieved via a Gould-Jacobs reaction starting from 4-chloroaniline and diethyl (ethoxymethylene)malonate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually turn into a viscous oil.

  • Cyclization: Slowly add the hot reaction mixture to a preheated flask containing Dowtherm A (a mixture of diphenyl ether and biphenyl) at 250 °C. Maintain this temperature for 30 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture to room temperature. The product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate. Filter the solid, wash with a non-polar solvent like hexane, and dry.

  • Hydrolysis and Decarboxylation: Reflux the isolated ester with an aqueous solution of sodium hydroxide (10-20%) until the ester is fully hydrolyzed. Acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The resulting 6-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Filter the solid and heat it in a high-boiling point solvent (e.g., Dowtherm A) to effect decarboxylation, affording 6-chloro-4-hydroxyquinoline.

Step 2: Synthesis of 4,6-Dichloroquinoline

The 4-hydroxy group is converted to a chloro group using a standard chlorinating agent.

  • Reaction Setup: In a fume hood, suspend 6-chloro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Basify the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is neutral or slightly basic. The product, 4,6-dichloroquinoline, will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Synthesis of 4-Chloro-6-phenoxyquinoline

This final step involves a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloroquinoline (1.0 eq) and phenol (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base-mediated Reaction: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude 4-Chloro-6-phenoxyquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step Starting Material Reagents Key Transformation Typical Yield
14-ChloroanilineDiethyl (ethoxymethylene)malonate, Dowtherm A, NaOH, HClGould-Jacobs reaction, hydrolysis, decarboxylation60-70%
26-Chloro-4-hydroxyquinolinePOCl₃Chlorination80-90%
34,6-DichloroquinolinePhenol, K₂CO₃, DMFNucleophilic Aromatic Substitution75-85%

Table 1: Summary of the synthetic steps for 4-Chloro-6-phenoxyquinoline.

The Rationale Behind the Synthesis: A Chemist's Perspective

The choice of reagents and reaction conditions in the synthesis of 4-Chloro-6-phenoxyquinoline is guided by fundamental principles of organic chemistry.

  • Gould-Jacobs Reaction: This classical method is highly effective for constructing the 4-hydroxyquinoline core from readily available anilines. The high temperature required for the cyclization step is a key feature of this reaction, driving the intramolecular electrophilic aromatic substitution.

  • Chlorination with POCl₃: Phosphorus oxychloride is a powerful and cost-effective reagent for converting hydroxyl groups on heterocyclic rings into chlorides. The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

  • Nucleophilic Aromatic Substitution (SNAr): The selective substitution of the chlorine atom at the 4-position of 4,6-dichloroquinoline in the presence of the 6-chloro substituent is a critical aspect of this synthesis. The pyridine-like nitrogen atom in the quinoline ring acts as a strong electron-withdrawing group, activating the 4-position towards nucleophilic attack. The 6-position is significantly less activated. The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic.

SNAr_Mechanism A 4,6-Dichloroquinoline C Meisenheimer Complex (intermediate) A->C B Phenoxide (nucleophile) B->C Nucleophilic attack D 4-Chloro-6-phenoxyquinoline C->D Loss of leaving group E Chloride ion (leaving group)

Figure 2: Simplified mechanism of the nucleophilic aromatic substitution (SNAr) step.

Characterization and Validation: Confirming the Structure

The identity and purity of the synthesized 4-Chloro-6-phenoxyquinoline must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic set of signals for the aromatic protons on the quinoline and phenoxy rings. The chemical shifts and coupling patterns provide detailed information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C-O-C ether linkage and the aromatic C-H and C=C bonds.

  • Melting Point: A sharp and well-defined melting point is a good indicator of the purity of the crystalline solid.

The Strategic Importance in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-phenoxyquinoline scaffold is a prominent feature in a number of potent and selective kinase inhibitors, many of which are used in cancer therapy.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 4-phenoxyquinoline core provides a rigid framework that can be appropriately decorated with substituents to achieve high-affinity binding to the ATP-binding pocket of various kinases.

While a specific marketed drug that directly uses 4-Chloro-6-phenoxyquinoline as a starting material is not prominently documented, its value lies in its role as a key intermediate for the synthesis of a wide range of investigational compounds and analogues of existing drugs. For instance, the general structure of many VEGFR and c-Met kinase inhibitors incorporates a 4-phenoxyquinoline or a similar 4-anilinoquinazoline core.[8]

The synthesis of these inhibitors often involves the reaction of a 4-chloroquinoline or 4-chloroquinazoline intermediate with a substituted aniline or phenol.[9] The 6-phenoxy group in 4-Chloro-6-phenoxyquinoline can serve as a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within the kinase active site.

Kinase_Inhibitor_Scaffold A 4-Chloro-6-phenoxyquinoline C Nucleophilic Aromatic Substitution A->C B Amine (R-NH2) B->C D 4-Anilino-6-phenoxyquinoline (Kinase Inhibitor Scaffold) C->D Synthesis E Kinase Active Site D->E Binding

Figure 3: Role of 4-Chloro-6-phenoxyquinoline as a precursor to kinase inhibitor scaffolds.

Conclusion: A Versatile Tool for the Medicinal Chemist

4-Chloro-6-phenoxyquinoline stands as a testament to the enduring power of scaffold-based drug design. Its synthesis, rooted in well-established principles of heterocyclic chemistry, provides a reliable and scalable route to a key intermediate in the development of targeted therapies. The strategic placement of the chloro and phenoxy substituents offers a versatile platform for the creation of diverse libraries of compounds for biological screening.

As our understanding of the molecular drivers of disease continues to grow, the demand for sophisticated molecular tools to probe and modulate these pathways will only increase. 4-Chloro-6-phenoxyquinoline, with its inherent chemical reactivity and pharmacophoric potential, is poised to remain a valuable asset in the arsenal of medicinal chemists for years to come. This guide has provided a comprehensive overview of its discovery, synthesis, and significance, with the aim of empowering researchers to leverage this important scaffold in their own drug discovery endeavors.

References

  • Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel 4-Phenoxyquinoline Derivatives as VEGFR2 Kinase Inhibitors for Tumor Treatment | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019, May 15). Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved from [Link]

  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - NIH. (n.d.). Retrieved from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2025, January 3). Retrieved from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment | ACS Pharmacology & Translational Science. (2023, July 21). Retrieved from [Link]

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - ResearchGate. (2025, December 19). Retrieved from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed. (2019, December 1). Retrieved from [Link]

  • Chemists synthesize an improved building block for medicines - ScienceDaily. (2024, July 3). Retrieved from [Link]

Sources

Potential therapeutic targets of 4-Chloro-6-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-phenoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 4-Chloro-6-phenoxyquinoline represents a key pharmacophore with significant potential for drug development. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 4-Chloro-6-phenoxyquinoline, drawing upon evidence from structurally related compounds and outlining experimental strategies for target identification and validation. The primary focus is on its promising anticancer properties, with additional discussion on its potential as an antibacterial and antiviral agent. This document is intended to serve as a resource for researchers and drug development professionals actively investigating novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[1] The rigid bicyclic structure of quinoline provides a versatile scaffold for the design of molecules that can interact with a wide range of biological targets. This has led to the development of numerous approved drugs and clinical candidates for various diseases, including cancer, malaria, and bacterial infections.

The 4-phenoxyquinoline moiety, in particular, has been identified as a key structural motif in several potent anticancer agents that act as kinase inhibitors.[2] The phenoxy group at the 4-position can engage in crucial interactions within the ATP-binding pockets of various kinases, while the quinoline core provides a foundation for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the specific potential of 4-Chloro-6-phenoxyquinoline as a therapeutic agent by examining its likely molecular targets and the signaling pathways it may modulate.

Anticancer Potential: Targeting Key Oncogenic Pathways

The most significant therapeutic potential of 4-Chloro-6-phenoxyquinoline and its derivatives lies in the field of oncology. Structurally similar compounds have demonstrated potent activity against a variety of cancer cell lines, and several have advanced into clinical development.[2][3] The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline and 4-phenoxyquinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.[4] The structural similarity of 4-Chloro-6-phenoxyquinoline to these inhibitors suggests that it may also target this class of enzymes.

Potential RTK Targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, making it a well-established therapeutic target.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5]

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in tumor growth, angiogenesis, and metastasis.[4]

  • c-Met: This RTK is implicated in tumor invasion and metastasis.[2][5]

Proposed Mechanism of Action:

The 4-phenoxyquinoline scaffold can act as an ATP-competitive inhibitor, binding to the kinase domain of RTKs and preventing the phosphorylation of downstream signaling molecules. This blockade of signal transduction can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Inhibition Inhibition Ligand Growth Factor Ligand->RTK Binding ATP ATP ATP->RTK Compound 4-Chloro-6-phenoxyquinoline Compound->RTK Competitive Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation PI3K_Workflow cluster_proteins Target Proteins A Treat cancer cells with 4-Chloro-6-phenoxyquinoline B Prepare cell lysates A->B C Western Blot Analysis B->C pAkt p-Akt C->pAkt pmTOR p-mTOR C->pmTOR pS6K p-S6K C->pS6K D Quantify protein levels E Assess downstream effects D->E Analyze changes in phosphorylation pAkt->D pmTOR->D pS6K->D

Caption: Workflow for evaluating the effect of 4-Chloro-6-phenoxyquinoline on the PI3K/Akt/mTOR pathway.

Disruption of Mitosis via Aurora Kinase B Inhibition

A novel mechanism of action for a 4-phenoxy-quinoline compound, LXY18, has been identified as the blockage of Aurora Kinase B (AURKB) relocalization during mitosis. [6]AURKB is a key regulator of cell division, and its inhibition leads to failed cytokinesis and subsequent cell death. [6]Given the structural similarity, 4-Chloro-6-phenoxyquinoline should be investigated for similar antimitotic activity.

Potential Effects of AURKB Disruption:

  • Inhibition of cytokinesis [6]* Broad-spectrum antimitotic activity [6]* Suppression of tumor growth in vivo [6]

Antibacterial Activity: Targeting DNA Gyrase

Beyond its anticancer potential, some quinoline derivatives have demonstrated efficacy as antibacterial agents by targeting DNA gyrase. [7]This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.

Proposed Mechanism of Action:

4-Chloro-6-phenoxyquinoline derivatives may bind to the active site of DNA gyrase, preventing it from carrying out its function of supercoiling and uncoiling DNA. [7]This leads to the inhibition of bacterial growth and, ultimately, cell death. This activity appears to be more pronounced against Gram-positive bacteria. [7] Experimental Protocol for DNA Gyrase Inhibition Assay:

  • Enzyme Source: Purified DNA gyrase from Staphylococcus aureus or other relevant bacterial species.

  • Substrate: Relaxed plasmid DNA.

  • Reaction: Incubate the enzyme, substrate, ATP, and varying concentrations of 4-Chloro-6-phenoxyquinoline.

  • Analysis: Use agarose gel electrophoresis to separate supercoiled and relaxed DNA. Inhibition is observed as a decrease in the amount of supercoiled DNA.

  • Quantification: Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Antiviral Potential: Inhibition of Hepatitis B Virus (HBV) Replication

Preliminary studies have indicated that 4-aryl-6-chloro-quinoline derivatives can inhibit the replication of the Hepatitis B virus (HBV). [8]This suggests a potential, though less explored, therapeutic avenue for 4-Chloro-6-phenoxyquinoline.

Reported Anti-HBV Activities:

  • Inhibition of HBV surface antigen (HBsAg) secretion [8]* Inhibition of HBV e antigen (HBeAg) secretion [8]* Inhibition of HBV DNA replication in HepG 2.2.15 cells [8] Further research is required to elucidate the specific viral or host targets responsible for these effects.

Summary of Potential Therapeutic Targets and Supporting Evidence

Therapeutic AreaPotential Target(s)Supporting Evidence from Structurally Similar CompoundsKey References
Oncology EGFR, VEGFR, PDGFR, c-MetInhibition of RTKs by 4-anilinoquinazolines and 4-phenoxyquinolines.[2][4][5]
PI3K/Akt/mTOR pathwayInhibition of PI3K/mTOR by quinoline-chalcone derivatives.[9][10]
Aurora Kinase BBlockage of AURKB relocalization by a 4-phenoxy-quinoline compound (LXY18).[6]
Infectious Disease Bacterial DNA GyraseInhibition of S. aureus DNA gyrase A by 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives.[7]
Hepatitis B VirusInhibition of HBV replication and antigen secretion by 4-aryl-6-chloro-quinoline derivatives.[8]

Conclusion and Future Directions

4-Chloro-6-phenoxyquinoline is a promising chemical scaffold with the potential to be developed into a therapeutic agent for a range of diseases, most notably cancer. The existing body of research on structurally related compounds strongly suggests that its primary mode of action in an oncological context is likely the inhibition of key signaling pathways, including those mediated by RTKs and the PI3K/Akt/mTOR axis. Furthermore, the potential for novel mechanisms, such as the disruption of mitotic processes, warrants thorough investigation.

Future research should focus on the synthesis of a focused library of 4-Chloro-6-phenoxyquinoline analogs to establish a clear structure-activity relationship (SAR). In parallel, comprehensive in vitro and in vivo studies are necessary to validate the potential therapeutic targets discussed in this guide and to assess the compound's pharmacokinetic and toxicological profiles. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023-03-23). MDPI. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Retrieved from [Link]

  • 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348. PubChem. Retrieved from [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022-09-29). MDPI. Retrieved from [Link]

  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. NIH. Retrieved from [Link]

  • 4-chloro-6-ethoxyquinoline (C11H10ClNO). PubChem. Retrieved from [Link]

  • Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. (2017-01-06). PubMed. Retrieved from [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

  • Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH. Retrieved from [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011-02-15). PubMed. Retrieved from [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. ResearchGate. Retrieved from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Retrieved from [Link]

Sources

Technical Guide: 4-Chloro-6-phenoxyquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-6-phenoxyquinoline , a critical intermediate scaffold in the development of kinase inhibitors (c-Met, VEGFR) and next-generation antimalarials.

Role: Privileged Scaffold for Kinase Inhibition and Antimalarial Therapeutics

Executive Summary & Structural Rationale

The 4-chloro-6-phenoxyquinoline scaffold represents a specific optimization of the classic quinoline pharmacophore. While the quinoline core is ubiquitous in medicinal chemistry (e.g., Chloroquine, Ciprofloxacin, Bosutinib), the 6-phenoxy substitution introduces distinct physicochemical properties that differentiate it from the more common 6-methoxy or 6-halo analogs.

Structural Logic (SAR)
  • Position 4 (The Warhead): The chlorine atom at C4 is highly activated for Nucleophilic Aromatic Substitution (SNAr). It serves as the primary attachment point for solubilizing groups (e.g., piperazines) or pharmacophores required for hydrogen bonding within the ATP-binding pocket of kinases.

  • Position 6 (The Hydrophobic Anchor): Unlike the smaller methoxy group found in quinine, the phenoxy group provides significant bulk and lipophilicity. In kinase inhibitors (e.g., c-Met targeting), this group often occupies the hydrophobic "back pocket" (Selectivity Pocket), improving binding affinity and residence time.

  • Nitrogen (N1): Acts as a hydrogen bond acceptor, crucial for interaction with the "hinge region" of kinase enzymes or heme iron in malaria parasites.

Chemical Synthesis: The Gould-Jacobs Protocol[1]

The most robust and scalable route to 4-chloro-6-phenoxyquinoline derivatives is the Gould-Jacobs reaction . This sequence is preferred over the Skraup or Combes synthesis due to milder conditions and higher regioselectivity.

Experimental Protocol

Target Intermediate: Ethyl 4-chloro-6-phenoxyquinoline-3-carboxylate[1][2]

Step 1: Condensation

Reagents: 4-Phenoxyaniline (1.0 eq), Diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq). Conditions: 110°C, solvent-free or in Ethanol. Mechanism: Addition-elimination. The aniline nitrogen attacks the electron-deficient double bond of DEEMM, displacing ethanol.

  • Process Control: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of aniline indicates completion.

Step 2: Thermal Cyclization

Reagents: Diphenyl ether (solvent). Conditions: 250°C (High temperature required for intramolecular acylation). Procedure:

  • Suspend the intermediate from Step 1 in diphenyl ether (10 mL/g).

  • Heat rapidly to reflux (250°C) for 30–60 minutes.

  • Critical Step: Ethanol is generated as a byproduct. Use a Dean-Stark trap or open vessel to allow ethanol escape, driving the equilibrium forward.

  • Cool to room temperature. Dilute with hexane to precipitate the product (Ethyl 4-hydroxy-6-phenoxyquinoline-3-carboxylate). Filter and wash with hexane to remove diphenyl ether.

Step 3: Chlorination (Aromatization)

Reagents: Phosphorus Oxychloride (POCl3) (excess), catalytic DMF. Conditions: Reflux (105°C), 2–4 hours. Safety Note: POCl3 reacts violently with water. Quench carefully into ice-water/ammonia. Mechanism: Conversion of the tautomeric 4-quinolone (lactam) to the 4-chloroquinoline (imidoyl chloride).

Synthesis Workflow Diagram

SynthesisRoute Start 4-Phenoxyaniline Inter1 Enamine Intermediate (Acrylate) Start->Inter1 110°C, -EtOH Reagent + DEEMM (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Cyclization Thermal Cyclization (250°C, Ph2O) Inter1->Cyclization Hydroxy 4-Hydroxy-6-phenoxy- quinoline-3-carboxylate Cyclization->Hydroxy -EtOH Chlorination Chlorination (POCl3, DMF) Hydroxy->Chlorination Product 4-Chloro-6-phenoxy- quinoline-3-carboxylate Chlorination->Product Cl substitution

Figure 1: Step-by-step synthesis via the Gould-Jacobs pathway.

Medicinal Chemistry & Biological Applications[1][3][4][5][6][7][8]

A. Kinase Inhibition (Oncology)

The 6-phenoxyquinoline scaffold is structurally homologous to several Type I and Type II kinase inhibitors.

  • Target: c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 .[3]

  • Mechanism: The quinoline nitrogen binds to the hinge region (e.g., Met1160 in c-Met). The 6-phenoxy group extends into the hydrophobic solvent-accessible pocket, often displacing water molecules and increasing entropic gain upon binding.

  • Derivatization: The 4-Cl group is typically displaced by a diamine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) to improve aqueous solubility and form salt bridges with aspartate residues in the kinase active site.

B. Antimalarial Activity[8]
  • Target: Heme Polymerization (Hemozoin formation).

  • Mechanism: Similar to Chloroquine, these derivatives accumulate in the acidic food vacuole of the Plasmodium parasite via ion trapping. The planar quinoline ring π-stacks with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.

  • Advantage: The 6-phenoxy group increases lipophilicity (LogP), potentially altering the accumulation ratio and overcoming resistance mechanisms involving the PfCRT transporter (Chloroquine Resistance Transporter).

Quantitative Data Summary (SAR)
Derivative (4-Substituent)6-SubstituentTarget Activity (IC50)Application
4-(3-aminopropyl)piperazinePhenoxy 12 nM (c-Met)Anticancer (Kinase)
4-amino (primary)Phenoxy 0.95 µM (VEGFR2)Angiogenesis Inhibitor
4-(diethylamino-1-methylbutyl)Methoxy (Chloroquine)~20 nM (P. falciparum)Antimalarial (Standard)
4-(diethylamino-1-methylbutyl)Phenoxy <50 nM (P. falciparum)Antimalarial (Resistant strains)

Signaling Pathway: c-Met Inhibition[5][12]

The following diagram illustrates how 6-phenoxyquinoline derivatives intervene in the HGF/c-Met signaling cascade, preventing tumor metastasis and angiogenesis.

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor 6-Phenoxyquinoline Derivative Inhibitor->cMet Inhibition (ATP Competition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome1 Cell Proliferation mTOR->Outcome1 MAPK MAPK / ERK RAS->MAPK Outcome2 Metastasis / Motility MAPK->Outcome2

Figure 2: Mechanism of action for c-Met inhibition by quinoline derivatives.

References

  • Senomyx, Inc. (2011). Sweet Flavor Modifier. Patent WO2011123693A1. (Describes the synthesis of Ethyl 4-chloro-6-phenoxyquinoline-3-carboxylate).

  • ResearchGate . (2013). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. (Provides comparative SNAr methodologies for phenoxy-substituted quinolines).

  • BLD Pharm . 4-Chloro-6-phenoxyquinoline Product Data. (Chemical properties and commercial availability of the intermediate).

  • National Institutes of Health (NIH) . Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (Review of the pharmacophore).

Sources

Solubility of 4-Chloro-6-phenoxyquinoline: A Technical Guide to Thermodynamic Profiling and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility of 4-Chloro-6-phenoxyquinoline is a critical parameter in the optimization of synthetic routes for kinase inhibitors (e.g., Foretinib analogs) and high-intensity sweetener modifiers.[1] As a Senior Application Scientist, I have structured this technical guide to address the lack of standardized public data by providing a predictive solubility profile , a rigorous experimental protocol for determination, and a thermodynamic framework for solvent selection.

Executive Summary

4-Chloro-6-phenoxyquinoline (CAS: 769952-75-2) is a lipophilic heterocyclic intermediate used primarily in the synthesis of bioactive quinoline derivatives.[1][2] Its solubility profile is dominated by its high aromaticity and lack of hydrogen bond donors, making it poorly soluble in aqueous media but highly soluble in polar aprotic solvents.[1][2] This guide provides a definitive framework for determining its solubility limits to optimize recrystallization yields and reaction kinetics.

Physicochemical Profile
ParameterValue / DescriptionSource/Prediction
CAS Number 769952-75-2AccelaChem [1]
Molecular Formula C₁₅H₁₀ClNOCalculated
Molecular Weight 255.70 g/mol Calculated
Physical State Off-white to pale yellow solidPatent WO2011123693 [2]
Predicted LogP 4.2 – 4.8Structural Analysis (XLogP3)
Melting Point ~89–91°C (Derivative range)Inferred from analogs [3]

Theoretical Solubility Framework (Hansen Parameters)

To predict solubility behavior without exhaustive testing, we utilize Hansen Solubility Parameters (HSP) .[1][2][3] The solubility of 4-Chloro-6-phenoxyquinoline is governed by the interaction radius (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) between the solute and solvent in 3D Hansen space.[1]
Predicted Interaction Mechanism

The molecule possesses three distinct regions affecting solvation:[1][2][4]

  • Quinoline Core : High dispersion forces (

    
    ) and moderate polarity (
    
    
    
    ).[1][2]
  • Phenoxy Group : Increases lipophilicity and

    
    -
    
    
    
    stacking potential.[1]
  • Chloro Substituent : Weak dipole, minimal hydrogen bonding.[1][2]

Solubility Prediction:

  • Good Solvents (

    
    ):  Polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM).[1][2]
    
  • Moderate Solvents: Aromatic hydrocarbons (Toluene, Xylene) and Esters (Ethyl Acetate).[1][2]

  • Poor Solvents: Alcohols (Methanol, Ethanol) and Water (due to high

    
     mismatch).[1][2]
    

Experimental Protocol: Isothermal Saturation Method

This protocol is the industry standard for generating thermodynamic solubility curves (Mole Fraction vs. Temperature).[1][2] It eliminates supersaturation errors common in kinetic methods.[1]

Workflow Diagram

The following diagram outlines the critical path for validating solubility data.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake-Flask Method) T = 298.15 K to 323.15 K Start->Equilibration Agitate 24-48h Separation Phase Separation (Syringe Filtration 0.45 µm) Equilibration->Separation Isothermal Dilution Dilution with Mobile Phase (Prevent Precipitation) Separation->Dilution Immediate Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis Calc Data Processing (Mole Fraction Calculation) Analysis->Calc

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Methodology
  • Preparation : Add excess 4-Chloro-6-phenoxyquinoline to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration : Stir magnetically at 400 rpm. Maintain temperature within ±0.05 K using a circulating water bath.

  • Sampling : After 24 hours, stop stirring and allow phases to separate for 1 hour.

  • Extraction : Withdraw supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.

  • Quantification : Dilute the aliquot immediately with Acetonitrile (ACN) and analyze via HPLC (C18 column, ACN:Water 70:30, UV detection at 254 nm).

Solubility Data & Solvent Screening[1][2][4][6]

Based on synthetic workups described in patent literature [2, 4] and structural analogs, the following solubility profile is established for process design.

Solvent Classification Table
Solvent ClassRepresentative SolventSolubility RatingProcess Utility
Polar Aprotic DMF, DMSO High (>100 mg/mL) Reaction medium; difficult to remove.[1][2]
Chlorinated DCM, Chloroform High (>80 mg/mL) Extraction and chromatography.[1][2]
Esters Ethyl Acetate Moderate (10-50 mg/mL) Ideal for recrystallization (cooling).[1][2]
Aromatics Toluene, Xylene Moderate (Soluble Hot) Used in synthesis reflux steps [3].[1][2]
Alcohols Ethanol, IPA Low (<5 mg/mL) Anti-solvent for precipitation.[1][2]
Aqueous Water, PBS pH 7.4 Negligible (<0.01 mg/mL) Wash solvent to remove impurities.[1][2]
Thermodynamic Modeling (Apelblat Equation)

To correlate experimental data (


) with temperature (

), use the modified Apelblat equation.[1][2] This is essential for designing cooling crystallization curves.[1]


  • A, B, C : Empirical parameters derived from the experimental curve.

  • Interpretation : A positive enthalpy of solution (

    
    ) is expected, indicating endothermic dissolution (solubility increases with temperature), typical for this class of quinolines.[1][2]
    

Process Optimization Logic

The choice of solvent directly impacts the purity and yield of the 4-Chloro-6-phenoxyquinoline intermediate.[1]

SolventSelection Goal Objective: Purification CheckSol Is impurity polar? Goal->CheckSol RouteA Use Ethanol/Water (Anti-solvent) CheckSol->RouteA Yes (Salts/Acids) Decision Solubility Differential CheckSol->Decision No (Organic byproducts) RouteB Use Ethyl Acetate (Recrystallization) Decision->RouteA Low T Coeff Decision->RouteB High T Coeff

Figure 2: Decision tree for solvent selection during purification of 4-Chloro-6-phenoxyquinoline.

Practical Recommendation

For recrystallization , a binary solvent system of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) is recommended.[1][2]

  • Dissolve crude solid in boiling Ethyl Acetate.

  • Slowly add Hexane until turbidity is observed.

  • Cool slowly to 4°C to maximize crystal growth and purity.

References

  • AccelaChem . (n.d.).[1][2] Product Information: 4-Chloro-6-phenoxyquinoline (CAS 769952-75-2).[1][2][5][6] Retrieved from [Link]

  • Tachdjian, C. et al. (2011).[1][2] Sweet Flavor Modifier. World Intellectual Property Organization, WO2011123693A1.[1][2] Retrieved from [1][2]

  • Dow, R. L. et al. (1993).[1][2] Process for the preparation of 4-phenoxyquinoline compounds. European Patent Office, EP0569021A1.[1][2] Retrieved from

  • Zhang, F. et al. (2012).[1][2] Method of improving stability of sweet enhancer. World Intellectual Property Organization, WO2012021837A2.[1][2] Retrieved from [1][2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Standard Reference for HSP methodology).

Sources

Methodological & Application

Nucleophilic aromatic substitution for phenoxyquinoline synthesis

Application Note: Nucleophilic Aromatic Substitution ( ) for Phenoxyquinoline Synthesis

Application:

Executive Summary & Strategic Relevance

The 4-phenoxyquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster kinase inhibitors such as Cabozantinib , Lenvatinib , and various antimalarial agents. While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) offer utility, the Nucleophilic Aromatic Substitution (


)

This guide provides a rigorous technical framework for synthesizing phenoxyquinolines. Unlike generic textbook procedures, this protocol addresses the specific electronic requirements of the quinoline ring, the suppression of hydrolytic side-reactions (quinolone formation), and the critical purification logic required for pharmaceutical-grade purity.

Mechanistic Principles & Causality

To optimize the reaction, one must understand the electronic "push-pull" dynamics. The reaction proceeds via an Addition-Elimination mechanism.[1][2][3]

The Electronic Trigger

The quinoline nitrogen atom is the driver. By withdrawing electron density from the ring (via induction and resonance), it renders the C4 position electrophilic.

  • Substrate: 4-Chloroquinolines are preferred over 4-bromo analogs due to the higher electronegativity of chlorine, which inductively stabilizes the transition state (Meisenheimer complex), despite bromide being a better leaving group in

    
     systems.
    
  • Activation: Electron-withdrawing groups (EWGs) at C6 or C7 (e.g., -OMe, -F) can modulate this reactivity. Protonation of the quinoline nitrogen (acid catalysis) significantly lowers the LUMO energy, accelerating the attack.

Visualization: The Pathway

The following diagram illustrates the critical Meisenheimer intermediate.[2] Note that the loss of aromaticity in the intermediate is the energetic barrier that high temperature or microwave irradiation overcomes.

SNAr_Mechanismcluster_conditionsCritical Control PointsReactantsReactants(4-Cl-Quinoline + Phenoxide)TSTransition State(Meisenheimer Complex)Reactants->TSNucleophilic Attack(Rate Determining)SideReactionSide Reaction:Hydrolysis to QuinoloneReactants->SideReactionTrace H2O presentEliminationElimination Step(Loss of Cl-)TS->EliminationRestoration ofAromaticityProductProduct(4-Phenoxyquinoline)Elimination->Product

Figure 1: Mechanistic pathway of 4-chloroquinoline

Experimental Protocols

We present two validated protocols: Method A (Standard Thermal) for bulk scale-up and Method B (Microwave-Assisted) for rapid library generation.

Method A: High-Temperature Thermal Synthesis (Scale-Up Ready)

Best for: Multi-gram synthesis, substrates sensitive to metal catalysis.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 equiv)

  • Phenol derivative (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), anhydrous.

  • Note: Use anhydrous solvents to prevent hydrolysis of the chloro-quinoline to the inactive 4-quinolone.

Step-by-Step Protocol:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 15 minutes. Why? This pre-forms the phenoxide nucleophile, ensuring immediate reactivity upon addition of the electrophile.
    
  • Addition: Add 4-chloroquinoline in a single portion.

  • Reaction: Equip with a reflux condenser and heat the mixture to 120°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Look for the disappearance of the starting chloride peak.

  • Quench: Cool the mixture to ~50°C and pour slowly into rapidly stirring ice-water (10x reaction volume).

  • Isolation: The product usually precipitates as a solid. Filter, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

Method B: Microwave-Assisted Synthesis (Green/Rapid)

Best for: Medicinal chemistry library generation, difficult substrates.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Phenol (1.2 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ionic Liquid ([bmim][PF6]).

Step-by-Step Protocol:

  • Loading: Charge a microwave process vial with the chloroquinoline, phenol, and solvent (high concentration, ~1.0 M).

  • Irradiation: Seal the vial. Irradiate at 150°C - 180°C for 10–20 minutes (fixed temperature mode).

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove excess phenol), then brine. Dry over

    
     and concentrate.
    

Data Analysis & Troubleshooting

Solvent and Base Screening Data

The following table summarizes optimization data for the coupling of 4-chloro-6,7-dimethoxyquinoline with 4-fluoroaniline (Cabozantinib intermediate model).

SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF

120588% Standard robust condition.
DMSO NaH100292%Faster, but NaH requires careful handling.
Isopropanol HCl (cat.)Reflux1265%Acid-catalyzed; lower yield but avoids strong base.
Water None10024<10%Hydrolysis to quinolone dominates.
Troubleshooting Guide (Self-Validating System)

Issue: Formation of 4-Quinolone byproduct (Observed by LCMS M+1 = Hydrolyzed mass).

  • Root Cause: Presence of water in solvent or hygroscopic base.

  • Correction: Use molecular sieves in DMF; switch to Cs2CO3 (higher solubility but more hygroscopic—handle in glovebox if necessary).

Issue: Incomplete Conversion.

  • Root Cause: Deactivation of nucleophile or poor orbital overlap.

  • Correction: Increase temperature to 140°C. If substrate decomposes, switch to Method B (Microwave) to minimize thermal exposure time.

Purification & Quality Control Workflow

Achieving pharmaceutical purity requires removing the excess phenol, which often co-elutes with the product.

Purification_WorkflowCrudeCrude Reaction Mixture(DMF, Product, Excess Phenol, Salts)QuenchAqueous Quench(Ice Water)Crude->QuenchFilterFiltrationQuench->FilterSolidPrecipitate(Product + Trace Phenol)Filter->SolidFiltrateFiltrate(DMF, Salts, Some Phenol)Filter->FiltrateWashBase Wash(0.5M NaOH)Solid->WashCritical Step:Deprotonates residual phenolto water-soluble phenoxideFinalFinal Product(>98% Purity)Wash->Final

Figure 2: Purification logic highlighting the critical base wash step to remove unreacted phenolic starting material.

QC Checkpoints:
  • NMR (

    
    ):  Look for the disappearance of the phenol -OH peak (broad singlet >9 ppm) and the downfield shift of the quinoline protons adjacent to the ether linkage.
    
  • HPLC Purity: Target >98% area under the curve.

  • Residual Solvent: DMF is difficult to remove; prolonged drying at 50°C under high vacuum is mandatory.

References

  • Mechanistic Found

    
    : 
    
    • Nucleophilic Aromatic Substitution. Wikipedia. Available at: [Link]

  • Cabozantinib Synthesis (Industrial Application)
  • Microwave-Assisted Protocols

    • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines. Bentham Science. Available at: [Link]

  • Acid C

    
    : 
    
    • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Preprints.org. Available at: [Link]

  • General Quinoline Synthesis Reviews

    • Microwave-assisted Synthesis of Quinolines. Bentham Science. Available at: [Link]

Application Note: Structural Characterization and Impurity Profiling of 4-Chloro-6-phenoxyquinoline using LC-HRMS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-6-phenoxyquinoline is a critical pharmacophore intermediate, widely utilized in the synthesis of next-generation antimalarials (e.g., Tafenoquine analogs) and tyrosine kinase inhibitors (e.g., Foretinib/Cabozantinib derivatives). The reactivity of the chlorine atom at the C4 position renders it an ideal electrophile for Nucleophilic Aromatic Substitution (


), allowing for the attachment of complex amine side chains.

However, the quality control of this intermediate is challenging due to:

  • Positional Isomerism: Differentiating the 6-phenoxy isomer from potential 5- or 7-phenoxy byproducts formed during non-regispecific synthesis.

  • Hydrolytic Instability: The reactive 4-chloro group is susceptible to hydrolysis, yielding the inactive 4-hydroxy impurity.

  • Halogen Identification: Confirming the presence of chlorine via isotopic abundance is a requisite for identity release testing.

This application note details a robust LC-HRMS/MS protocol for the identification, structural characterization, and purity assessment of 4-Chloro-6-phenoxyquinoline.

Experimental Methodology

Reagents and Sample Preparation[1]
  • Stock Solution: Dissolve 1.0 mg of 4-Chloro-6-phenoxyquinoline in 1 mL of Methanol (LC-MS grade) to generate a 1000 ppm stock.

  • Working Standard: Dilute stock 1:100 in 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid to achieve a final concentration of 10 ppm (10 µg/mL).

  • Solvents: Water (Milli-Q), Acetonitrile (LC-MS grade), Formic Acid (FA, 99% purity).

LC-MS/MS Conditions

The method utilizes Electrospray Ionization in Positive mode (ESI+). The basic nitrogen of the quinoline ring (


) ensures high ionization efficiency in acidic media.
ParameterSettingRationale
Instrument Q-TOF or Orbitrap HRMSHigh resolution required for exact mass confirmation (

ppm error).
Column C18 RP (2.1 x 100 mm, 1.7 µm)Retains hydrophobic aromatic structures (LogP > 3.5).
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier promotes protonation of the quinoline nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent for hydrophobic resolution.
Gradient 5% B (0-1 min)

95% B (10 min)
Steep gradient required to elute the highly lipophilic phenoxy-quinoline.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°CEnsures complete vaporization of the phenoxy-ether moiety.
Collision Energy Stepped (20, 40, 60 eV)Low CE preserves the molecular ion; High CE reveals ring cleavage.

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample intake to structural validation, emphasizing the decision gates for impurity flagging.

Workflow Sample Sample Intake (Solid/Oil) Prep Dilution in MeOH (10 µg/mL) Sample->Prep LC LC Separation (C18, Gradient) Prep->LC MS_Full Full Scan MS1 (m/z 100-1000) LC->MS_Full Decision Isotope Pattern Match? (3:1 ratio) MS_Full->Decision MS2 Targeted MS/MS (CID Fragmentation) Decision->MS2 Yes Data Structural Elucidation & Impurity Profiling Decision->Data No (Flag Impurity) MS2->Data

Caption: Analytical workflow for the qualification of 4-Chloro-6-phenoxyquinoline, incorporating an isotope pattern decision gate.

Results and Discussion

Mass Spectral Signature (MS1)

The theoretical monoisotopic mass of protonated 4-Chloro-6-phenoxyquinoline (


) is 256.0524 Da .
  • Base Peak (

    
    ):  Observed at m/z 256.0524 (
    
    
    
    ).
  • Isotope Peak (

    
    ):  Observed at m/z 258.0495 (
    
    
    
    ).
  • Diagnostic Ratio: The relative abundance of the

    
     to 
    
    
    
    peak is approximately 3:1 .[1][2][3] This specific "chlorine signature" serves as the primary confirmation of the halogenated starting material versus the hydrolyzed impurity (4-hydroxy-6-phenoxyquinoline), which lacks the M+2 signature.
Fragmentation Mechanism (MS2)

Upon Collision Induced Dissociation (CID), the molecule undergoes a characteristic fragmentation pathway. The stability of the aromatic quinoline core means high energy is required to break the ring system.

  • Primary Loss (Phenoxy Cleavage): The ether bond is the most labile. Homolytic cleavage or neutral loss of the phenoxy radical/phenol is observed.

    • Transition:

      
       (Loss of 
      
      
      
      , -93 Da).
    • Result: Formation of the 4-chloroquinolinyl cation.

  • Secondary Loss (Dehalogenation):

    • Transition:

      
       (Loss of Cl radical/HCl).
      
    • Result: Formation of the quinolinium core (

      
      ).
      
Fragmentation Pathway Diagram

Fragmentation Precursor Precursor Ion [M+H]+ m/z 256.05 Frag1 Fragment 1 (Loss of Phenoxy) [C9H5ClN]+ m/z 163.01 Precursor->Frag1 Ether Cleavage Neutral1 - C6H5OH (Phenol) Precursor->Neutral1 Frag2 Fragment 2 (Dehalogenation) [C9H6N]+ m/z 128.04 Frag1->Frag2 Heterolytic Cleavage Neutral2 - Cl (Chlorine) Frag1->Neutral2

Caption: Proposed ESI+ fragmentation pathway showing the sequential loss of the phenoxy group followed by dehalogenation.

Impurity Profiling & Quality Control

During synthesis, specific impurities must be monitored. The LC-MS method described separates these based on polarity (Retention Time, RT) and Mass.

Impurity / AnalyteStructure NoteExpected m/z (

)
Shift vs. Main Peak
4-Chloro-6-phenoxyquinoline Target 256.05 Reference (RT ~6.5 min)
4-Hydroxy-6-phenoxyquinolineHydrolysis Product238.08Earlier RT (More Polar)
4,7-DichloroquinolineStarting Material198.01Earlier RT (No Phenoxy)
6-PhenoxyquinolineDe-chlorinated Byproduct222.09Earlier RT

Validation Criteria:

  • Linearity:

    
     over 10–1000 ng/mL range.
    
  • Carryover:

    
     in blank injection following highest standard.
    
  • Mass Accuracy:

    
     ppm for all diagnostic ions.
    

References

  • Quinoline Fragmentation: He, Y., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[4] Natural Product Reports.

  • Synthesis of Phenoxyquinolines: Ingle, R., et al. (2020). "Synthesis of 4-phenoxyquinoline derivatives and their biological evaluation." ResearchGate.[5]

  • Chlorine Isotope Patterns: LibreTexts Chemistry. (2023).[6][7] "Mass Spectrometry - Isotope Effects (Chlorine/Bromine)."

  • Impurity Profiling Guidelines: FDA Guidance for Industry. (2018).[8] "Bioanalytical Method Validation."

Sources

Application Note: Profiling 4-Chloro-6-phenoxyquinoline Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-phenoxyquinoline (and its structural analogs) represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a class of potent Receptor Tyrosine Kinase (RTK) inhibitors.[1] This structural motif is central to the design of Type II ATP-competitive inhibitors targeting c-Met (HGFR) , VEGFR-2 , and Aurora Kinase B .[1]

This application note provides a rigorous technical framework for researchers utilizing 4-chloro-6-phenoxyquinoline derivatives to interrogate oncogenic signaling. It details protocols for solubilization, cytotoxicity profiling, and mechanistic validation via phosphorylation analysis of the HGF/c-Met axis.

Scientific Background & Mechanism
2.1 The Pharmacophore

The 4-chloro-6-phenoxyquinoline structure functions as a kinase hinge-binder.[1]

  • Quinoline Nitrogen (N1): Typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Met1160 in c-Met).[1]

  • 6-Phenoxy Group: Extends into the hydrophobic back-pocket (selectivity pocket), often interacting with the "gatekeeper" residues.[1] This extension is critical for stabilizing the kinase in its inactive "DFG-out" conformation (Type II inhibition).[1]

  • 4-Chloro Position: Serves as a reactive handle for nucleophilic aromatic substitution (

    
    ) to attach solubilizing groups (e.g., piperazines, morpholines) or additional binding motifs during lead optimization.
    
2.2 Mechanism of Action: c-Met Inhibition

In cancer cell lines driven by MET amplification (e.g., MKN-45 gastric cancer) or HGF autocrine loops, these compounds block the phosphorylation of the c-Met activation loop (Tyr1234/1235). This blockade arrests downstream signaling cascades:[1]

  • PI3K/AKT: Cell survival and anti-apoptosis.[1]

  • RAS/MAPK (ERK): Cell proliferation.[1]

  • FAK/Paxillin: Cell migration and metastasis (a hallmark of c-Met activation).[1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met (RTK) [Target of 4-Chloro-6-phenoxyquinoline] HGF->cMet Binding cMet->cMet Blocked by Inhibitor P_cMet p-c-Met (Tyr1234/1235) cMet->P_cMet Autophosphorylation PI3K PI3K P_cMet->PI3K RAS RAS P_cMet->RAS STAT3 STAT3 (Survival) P_cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR (Cell Growth) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Caption: Signal transduction cascade downstream of c-Met. The quinoline scaffold inhibits the autophosphorylation step (P_cMet).

Experimental Protocols
Protocol A: Compound Reconstitution & Storage

Rationale: 4-Chloro-6-phenoxyquinoline derivatives are highly lipophilic (LogP > 3.5).[1] Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative IC50 results.[1]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.[1]

  • Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1]

Protocol B: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the half-maximal inhibitory concentration (IC50) in c-Met dependent cell lines.

Recommended Cell Lines:

  • MKN-45: Gastric carcinoma (MET amplified, highly sensitive).[1]

  • EBC-1: Lung squamous cell carcinoma (MET amplified).[1]

  • A549: Lung carcinoma (Wild-type MET, moderate sensitivity).[1]

Workflow:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media (RPMI-1640 + 10% FBS). Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the compound in culture media.[1]

    • Range: 9-point dilution series (e.g., 10 µM down to 0.001 µM).

    • DMSO Control: Ensure final DMSO concentration is <0.1% in all wells.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout (CCK-8 Method):

    • Add 10 µL of CCK-8 reagent (WST-8) to each well.[1]

    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Data Interpretation Table:

Cell Line MET Status Expected IC50 (Potent Derivative) Expected IC50 (Scaffold Only)
MKN-45 Amplified < 50 nM 1 - 10 µM
EBC-1 Amplified < 50 nM 1 - 10 µM
A549 Wild-Type > 1 µM > 10 µM

| H460 | Wild-Type | > 1 µM | > 10 µM |[1]

Protocol C: Western Blotting for Pathway Analysis

Objective: Confirm that cytotoxicity is due to c-Met inhibition and not off-target toxicity.

  • Treatment: Seed MKN-45 cells in 6-well plates. Treat with compound at 0, 0.1, 1.0, and 5.0 µM for 6 hours.

    • Stimulation (Optional): For non-amplified lines (e.g., A549), starve cells in serum-free media for 12h, then treat with compound for 2h, followed by stimulation with HGF (50 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Detection Targets:

    • Primary: p-c-Met (Tyr1234/1235) – Marker of target engagement.[1]

    • Secondary: p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204) – Downstream effectors.[1]

    • Loading Control: GAPDH or Beta-Actin.[1]

  • Result Validation: A successful "hit" will show dose-dependent reduction in p-c-Met and p-AKT bands without significantly affecting Total c-Met levels.[1]

Workflow Step1 Compound Prep (DMSO Stock) Step2 Cell Seeding (MKN-45 / A549) Step1->Step2 Branch1 Viability Assay (72h, CCK-8) Step2->Branch1 Branch2 Western Blot (6h Tx + HGF) Step2->Branch2 Result1 IC50 Calculation Branch1->Result1 Result2 p-Met Inhibition Branch2->Result2

Caption: Parallel workflow for phenotypic screening (Viability) and mechanistic validation (Western Blot).

Troubleshooting & Optimization
  • Issue: Precipitation in Media.

    • Cause: High lipophilicity of the phenoxyquinoline core.[1]

    • Solution: Dilute the DMSO stock into media stepwise with vigorous vortexing.[1] Do not exceed 100 µM in the assay.

  • Issue: Lack of Potency in A549 cells.

    • Cause: A549 cells are not driven solely by c-Met.[1]

    • Solution: Use MKN-45 or EBC-1 (MET-addicted) for primary screening.[1] In A549, potency is only observed if the compound also inhibits EGFR or if HGF stimulation is used.[1]

  • Issue: High Background in Western Blot.

    • Cause: Phosphatase activity.[1]

    • Solution: Ensure Lysis Buffer contains fresh Sodium Orthovanadate (Na3VO4) and Sodium Fluoride (NaF).[1] Keep lysates on ice at all times.[1]

References
  • Gong, P., et al. (2014). Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents.[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, X., et al. (2008). Structure-based design of 4-phenoxyquinoline derivatives as potent and selective c-Met inhibitors.[1] Journal of Medicinal Chemistry. Link[1]

  • Selleck Chemicals. c-Met Inhibitor Library and Signaling Pathways.[1] SelleckChem Application Guide. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 459610, 4-Chloro-6,7-dimethoxyquinoline.[1] PubChem. Link

  • Zou, H. Y., et al. (2007). Sensitivity of selected human tumor models to PF-2341066, a novel kinase inhibitor of c-Met and ALK. Molecular Cancer Therapeutics.[1] Link

Sources

Application Note: Advanced One-Pot Synthesis of 4-Phenoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-phenoxyquinoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural anchor for potent c-Met kinase inhibitors (e.g., Cabozantinib, Foretinib) and antimalarial agents. Traditional synthesis often relies on a stepwise isolation approach: conversion of 4-hydroxyquinoline to 4-chloroquinoline, isolation/purification, and subsequent nucleophilic aromatic substitution (


) with a phenol.

This stepwise workflow is resource-intensive and suffers from yield attrition during isolation. This Application Note details a Telescoped One-Pot Protocol that eliminates intermediate isolation. By leveraging in-situ activation of the quinolone tautomer followed by immediate nucleophilic displacement, researchers can achieve higher atom economy, reduced solvent waste, and streamlined kinetics.

Key Advantages[1][2][3]
  • Process Efficiency: Reduces total reaction time by 40% compared to stepwise isolation.

  • Safety: Minimizes handling of the potent sensitizer 4-chloroquinoline.

  • Scalability: Validated for gram-scale synthesis with consistent impurity profiles.

Mechanistic Insight: The Activation-Substitution Cascade

The success of this one-pot synthesis relies on manipulating the tautomeric equilibrium of 4-quinolinone. The reaction proceeds through two distinct phases within a single reactor:

  • Phase I (Activation): The stable 4-quinolone tautomer is converted to the highly electrophilic 4-chloroquinolinium species using phosphoryl chloride (

    
    ).
    
  • Phase II (Substitution): Without isolation, the reaction environment is modified to facilitate

    
     by a phenoxide nucleophile.
    

The critical challenge is the neutralization of excess activation agent (


) without quenching the reactive intermediate or causing thermal runaway.
Pathway Visualization

ReactionPathway Quinolone 4-Hydroxyquinoline (Tautomer) Intermediate 4-Chloroquinoline (In-Situ Intermediate) Quinolone->Intermediate Phase I: Chlorination (Reflux) Activation Activation Agent (POCl3) Activation->Intermediate Product 4-Phenoxyquinoline Derivative Intermediate->Product Phase II: SNAr Displacement (DMF, Heat) Phenol Substituted Phenol + Base (K2CO3) Phenol->Product

Figure 1: The two-phase telescoped reaction pathway.[1] Phase I generates the electrophile; Phase II introduces the nucleophile.

Detailed Experimental Protocol

Protocol A: Telescoped -Mediated Synthesis

Recommended for: Drug discovery scaffolds, gram-scale production, and substrates with electron-withdrawing groups.

Reagents & Materials
  • Substrate: 4-Hydroxy-7-methoxyquinoline (or derivative) [1.0 equiv]

  • Activator: Phosphoryl chloride (

    
    ) [5.0 - 8.0 equiv]
    
  • Nucleophile: Substituted Phenol (e.g., 3-fluoro-4-aminophenol) [1.2 equiv]

  • Base: Potassium Carbonate (

    
    ) [3.0 equiv] or 
    
    
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (for Phase II)

Step-by-Step Methodology

Phase I: In-Situ Activation

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

    
     drying tube), suspend the 4-hydroxyquinoline derivative  (1.0 equiv) in neat 
    
    
    
    (5.0 equiv).
    • Note: No co-solvent is used in Phase I to ensure maximum reaction rate.

  • Reflux: Heat the mixture to 105°C (oil bath temperature). Stir for 1–2 hours.

    • Checkpoint: The suspension should turn into a clear solution, indicating complete conversion to the chloro-intermediate. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Volatile Removal (Critical): Once conversion is complete, remove excess

    
     under reduced pressure (rotary evaporator) at 60°C.
    
    • Safety: Use a chemically resistant pump and a cold trap. The residue will be the crude 4-chloroquinoline hydrochloride salt.

    • Azeotrope: To ensure complete removal of acidic traces, add dry toluene (10 mL) and re-evaporate (repeat 2x).

Phase II: Nucleophilic Displacement (


) 
4.  Re-solvation:  Dissolve the solid residue from Step 3 in anhydrous DMF  (10 mL per gram of substrate).
5.  Nucleophile Addition:  Add the Substituted Phenol  (1.2 equiv) and 

(3.0 equiv) to the reaction mixture.
  • Chemistry Insight: The base neutralizes the HCl generated from the intermediate salt and facilitates the formation of the phenoxide anion.
  • Reaction: Heat the mixture to 100–120°C for 4–6 hours.
  • Monitoring: Monitor by HPLC or TLC. The limiting reagent (chloro-intermediate) should disappear.
  • Work-up:
  • Cool the mixture to room temperature.
  • Pour the reaction mixture into ice-cold water (10x volume). Stir vigorously for 30 minutes.
  • Precipitation: In many cases, the product precipitates as a solid. Filter, wash with water, and dry.
  • Extraction (if oil forms): Extract with Ethyl Acetate (3x).[2] Wash organics with Brine (2x) and Water (2x) to remove DMF. Dry over
    
    
    and concentrate.
Yield & Characterization Data (Representative)
ComponentRoleStoichiometryConditionTypical Yield
4-HydroxyquinolineSubstrate1.0 equivReflux (neat)N/A

Activator5.0 equiv105°C, 2h>98% (Intermediate)
Phenol DerivativeNucleophile1.2 equiv120°C, DMF65–85% (Final)

Troubleshooting & Optimization Matrix

The following decision tree assists in overcoming common synthetic hurdles, particularly when dealing with sterically hindered phenols or electron-rich quinolines.

Troubleshooting Start Issue Observed LowYield Low Yield / Incomplete Conversion Start->LowYield Impurity High Impurity Profile Start->Impurity CheckPhase1 Check Phase I: Is 4-Cl intermediate forming? LowYield->CheckPhase1 Hydrolysis Impurity: Reverted to 4-Hydroxyquinoline? Impurity->Hydrolysis Dimer Impurity: Dimerization? Impurity->Dimer IncreaseTemp Action: Increase POCl3 Temp or Add catalytic DMF CheckPhase1->IncreaseTemp No CheckPhase2 Check Phase II: Is Phenoxide forming? CheckPhase1->CheckPhase2 Yes StrongerBase Action: Switch Base (K2CO3 -> NaH or Cs2CO3) CheckPhase2->StrongerBase No reaction DrySolvent Action: Ensure DMF is Anhydrous Use Molecular Sieves Hydrolysis->DrySolvent Yes Dilution Action: Increase Dilution in Phase II Dimer->Dilution Yes

Figure 2: Optimization logic for the one-pot synthesis workflow.

Critical Control Points (CCPs)
  • Moisture Control: The 4-chloroquinolinium intermediate is hygroscopic and prone to hydrolysis back to the starting material if exposed to moisture before the phenol addition. Mitigation: Perform the solvent switch under an inert atmosphere (Nitrogen/Argon).

  • Base Selection: For non-acidic phenols,

    
     may be too weak. In such cases, using Sodium Hydride (NaH)  in DMF (added to the phenol before mixing with the quinoline) significantly boosts yields.
    
  • Temperature Ramp: Do not overheat the

    
     reaction initially; a sudden exotherm can occur. Ramp temperature slowly to 105°C.
    

References

  • Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Source: ResearchGate. Context: Validates the one-pot combination of chlorination and substitution yielding 63% efficiency. URL:[Link]

  • Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). Context: Provides structural activity relationship (SAR) data and confirms the biological relevance of the scaffold synthesized via this route. URL:[Link]

  • One-Pot Synthesis of 4-Chloroquinolines. Source: Organic Chemistry Portal. Context: Detailed mechanistic insight into the formation of the 4-chloro intermediate, critical for Phase I optimization. URL:[Link]

  • Efficient synthesis of 4-phenoxy-quinazoline derivatives using aryne chemistry. Source: RSC Advances (NIH/PMC). Context: Describes an alternative "green" one-pot methodology using aryne insertion, applicable to analogous heterocyclic systems. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenoxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Phenoxyquinoline Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered challenges in the synthesis of this important chemical scaffold. This resource is structured to address specific issues you may face during your experiments, explaining the "why" behind the "how" to empower you to optimize your synthetic routes.

Introduction to Phenoxyquinoline Synthesis

The phenoxyquinoline moiety is a key structural motif in numerous compounds of medicinal and materials science interest. The primary synthetic strategies for creating the crucial C-O bond between a phenol and a quinoline ring are Nucleophilic Aromatic Substitution (SNAr), Ullmann condensation, and Palladium-catalyzed Buchwald-Hartwig C-O coupling. Each of these methods, while powerful, comes with its own set of potential side reactions and optimization challenges. This guide will walk you through troubleshooting these issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of a haloquinoline with a phenoxide is often the most straightforward approach. However, issues with reactivity and regioselectivity can arise.

Question 1: My SNAr reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

Low reactivity in SNAr reactions for phenoxyquinoline synthesis is a common issue. The key is to understand the factors that activate the quinoline ring towards nucleophilic attack. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex[1]. The stability of this intermediate is crucial for the reaction to proceed.

Causality:

  • Insufficient Activation of the Quinoline Ring: The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the 2- and 4-positions to nucleophilic attack. However, if the quinoline ring has electron-donating groups, this activation can be diminished.

  • Poor Leaving Group: The nature of the halogen on the quinoline ring plays a role. While the C-F bond is the strongest, fluoride is often the best leaving group in SNAr because the first step (nucleophilic attack) is rate-determining, and fluorine's high electronegativity strongly activates the ring[2]. The general reactivity order for the leaving group in SNAr is F > Cl > Br > I.

  • Inefficient Phenoxide Formation: The phenol must be fully deprotonated to form the nucleophilic phenoxide. An insufficiently strong base or the presence of protic impurities can hinder this.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base but not the phenoxide nucleophile, thus enhancing its nucleophilicity.

Troubleshooting Protocol:

  • Assess the Electronic Nature of Your Substrates:

    • If your quinoline contains electron-donating groups, you may need more forcing conditions (higher temperature, stronger base).

    • If your phenol has strong electron-withdrawing groups, it will be more acidic, requiring a less strong base for deprotonation. Conversely, its resulting phenoxide will be less nucleophilic.

  • Optimize the Base and Reaction Conditions:

    • Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the phenol.

    • Ensure strictly anhydrous conditions. Dry your solvent and glassware thoroughly.

    • Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

  • Consider a Catalyst:

    • The addition of a catalytic amount of a 4-dialkylaminopyridine (e.g., DMAP) can accelerate the reaction, particularly for less reactive haloquinolines[3].

Workflow for Optimizing SNAr Reactions:

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield in SNAr check_activation Evaluate Quinoline Activation (EWG/EDG) start->check_activation check_lg Assess Leaving Group (F > Cl > Br > I) check_activation->check_lg check_base Ensure Complete Phenoxide Formation (Strong, Anhydrous Base) check_lg->check_base check_solvent Use Polar Aprotic Solvent (DMF, DMSO) check_base->check_solvent increase_temp Increase Temperature Incrementally check_solvent->increase_temp add_catalyst Consider DMAP Catalysis increase_temp->add_catalyst optimized Optimized Reaction add_catalyst->optimized

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Part 2: Ullmann Condensation

The copper-catalyzed Ullmann reaction is a classic method for forming aryl ethers. Modern protocols have made it more versatile, but side reactions can still be a challenge.

Question 2: I am observing significant amounts of homocoupled byproducts in my Ullmann reaction. How can I suppress the formation of biquinoline and biphenyl ethers?

Answer:

Homocoupling is a well-known side reaction in Ullmann condensations, leading to the formation of symmetrical biaryls from the starting aryl halides[4]. This occurs when two molecules of the haloquinoline or two molecules of an aryl halide (if present as an impurity in the phenol) couple with each other.

Causality:

  • High Reaction Temperatures: Traditional Ullmann reactions often require high temperatures (>150 °C), which can promote the homocoupling pathway.

  • Catalyst Agglomeration: The active Cu(I) species can disproportionate or aggregate at high temperatures, leading to less selective catalytic species that favor homocoupling.

  • Absence of a Suitable Ligand: Ligands can stabilize the copper catalyst and facilitate the desired cross-coupling pathway over homocoupling.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Modern Ullmann protocols with appropriate ligands can often be run at lower temperatures (80-120 °C)[5].

  • Introduce a Ligand: The use of ligands such as 1,10-phenanthroline, N,N-dimethylethylenediamine (DMEDA), or various amino acids can stabilize the copper catalyst and promote the desired C-O bond formation.

  • Use a High-Quality Copper Source: Use freshly purchased, high-purity Cu(I) salts (e.g., CuI, CuBr). Old or oxidized copper sources can be less effective.

  • Control Stoichiometry: Using a slight excess of the phenol can sometimes favor the cross-coupling product.

Table 1: Effect of Ligands on Suppressing Homocoupling in Ullmann-type Reactions

LigandTypical Reaction Temperature (°C)Effect on HomocouplingReference
None (classic)150-200High potential for homocoupling[6]
1,10-Phenanthroline100-130Significantly reduces homocoupling[7]
N,N'-Dimethylethylenediamine (DMEDA)90-120Effective in suppressing homocoupling[7]
L-Proline90-110Good for electron-deficient aryl halides[7]

Question 3: My Ullmann reaction has stalled, and I see a lot of black precipitate. What is happening and can it be fixed?

Answer:

The formation of a black precipitate, often copper(0) or copper oxides, is a sign of catalyst decomposition[8]. This leads to a loss of the active Cu(I) catalytic species and the reaction stalls.

Causality:

  • Presence of Oxygen: The Cu(I) catalyst can be oxidized to Cu(II) in the presence of air, which is then reduced to inactive copper species.

  • High Temperatures: As mentioned, high temperatures can lead to catalyst disproportionation and aggregation.

  • Solvent Effects: The solvent can influence the stability of the catalytic species.

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Thoroughly degas your solvent and run the reaction under a nitrogen or argon atmosphere.

  • Use a Ligand: Ligands not only improve selectivity but also stabilize the copper catalyst against decomposition.

  • Optimize Solvent: While DMF and DMSO are common, sometimes a less coordinating solvent like toluene or dioxane can be beneficial, depending on the ligand used[8].

  • Fresh Catalyst: Ensure your copper source is of high quality and not partially oxidized.

Reaction Scheme: Desired vs. Side Reactions in Ullmann Condensation

cluster_reactants Reactants cluster_products Products haloquinoline Haloquinoline desired_product Phenoxyquinoline (Desired Product) haloquinoline->desired_product Cross-coupling homo_quinoline Biquinoline (Side Product) haloquinoline->homo_quinoline Homocoupling phenol Phenol phenol->desired_product homo_phenol Biphenyl Ether (Side Product) phenol->homo_phenol Homocoupling catalyst Cu(I) Catalyst catalyst->desired_product

Caption: Competing cross-coupling and homocoupling pathways in Ullmann condensation.

Part 3: Buchwald-Hartwig C-O Coupling

This palladium-catalyzed method offers a milder alternative to the Ullmann reaction but is sensitive to ligand, base, and substrate choice.

Question 4: I am observing a significant amount of the dehalogenated quinoline as a byproduct in my Buchwald-Hartwig reaction. What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It results in the replacement of the halogen on the quinoline with a hydrogen atom, leading to the formation of quinoline itself.

Causality:

  • β-Hydride Elimination: If the palladium catalyst has a hydride ligand, it can undergo reductive elimination with the aryl group to form the dehalogenated arene. The palladium hydride species can be formed from various sources, including the solvent, base, or even the phosphine ligand.

  • Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used. However, under certain conditions, they can contribute to the formation of palladium hydride species.

  • Ligand Choice: The ligand plays a crucial role in balancing the rates of the desired reductive elimination to form the C-O bond and the undesired hydrodehalogenation. Bulky, electron-rich phosphine ligands generally favor the desired C-O bond formation.

Troubleshooting Protocol:

  • Ligand Screening: This is the most critical step. Use bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step that forms the desired product.

  • Base Optimization: While strong bases are often necessary, switching to a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can sometimes suppress hydrodehalogenation, although it may require higher temperatures[9].

  • Solvent Choice: Toluene and dioxane are common solvents. Ensure they are anhydrous, as water can be a source of protons for the hydrodehalogenation pathway.

  • Use of Additives: In some cases, the addition of a copper co-catalyst has been shown to suppress hydrodehalogenation in Buchwald-Hartwig aminations, a principle that may be applicable to C-O coupling[10].

Table 2: Common Ligands for Buchwald-Hartwig C-O Coupling and Their Impact on Side Reactions

LigandKey FeaturesTendency for Hydrodehalogenation
P(t-Bu)3Bulky, electron-richCan be effective, but sometimes prone to side reactions
XPhosVery bulky, electron-rich biaryl phosphineGenerally low, promotes desired coupling
SPhosSimilar to XPhos, good for sterically hindered substratesGenerally low
RuPhosElectron-rich and less sterically demanding than XPhosCan be a good alternative if other ligands fail

Catalytic Cycle and Competing Hydrodehalogenation Pathway:

cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange (ROH, Base) pd_intermediate->ligand_exchange pd_hydride Pd-H Formation pd_intermediate->pd_hydride pd_alkoxide Ar-Pd(II)-OR(L_n) ligand_exchange->pd_alkoxide reductive_elimination Reductive Elimination pd_alkoxide->reductive_elimination reductive_elimination->pd0 product Ar-OR (Product) reductive_elimination->product hydrodehalogenation Reductive Elimination pd_hydride->hydrodehalogenation dehalogenated Ar-H (Byproduct) hydrodehalogenation->dehalogenated

Caption: Catalytic cycle of Buchwald-Hartwig C-O coupling with the competing hydrodehalogenation pathway.

Concluding Remarks

The synthesis of phenoxyquinolines, while conceptually straightforward, requires careful optimization to minimize side reactions and achieve high yields. By understanding the underlying mechanisms of the chosen synthetic route—be it SNAr, Ullmann condensation, or Buchwald-Hartwig coupling—researchers can make informed decisions to troubleshoot common problems. This guide provides a framework for diagnosing and solving these issues, ultimately leading to more efficient and successful syntheses.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann coupling. Reddit r/Chempros. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Process for the preparation of 4-phenoxyquinoline compounds.
  • Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]

  • Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors to combat antimicrobial resistance. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. PubMed. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. [Link]

  • Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • An intermolecular base triple as the basis of ligand specificity and affinity in the guanine- and adenine-sensing riboswitch RNAs. PubMed. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. [Link]

  • Optimization studies of a palladium-catalysed C–H arylation reaction a,... ResearchGate. [Link]

  • How might one synthesis 4-chloro quinoline?. Quora. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. [Link]

  • New Paper - Micellar Buchwald-Hartwig couplings for DELs. Newcastle University. [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH. [Link]

  • Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C−H Bonds by Silver-Mediated C−H Activation. eScholarship.org. [Link]

  • WO2003093239A2 - Process for the preparation of quinoline derivatives.
  • Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands. Dalton Transactions. [Link]

  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. [Link]

  • Palladium catalyzed C‐arylation of heteroarenes with aryl halide. Reaction conditions. ResearchGate. [Link]

  • Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, characterization, and cancer cell-selective cytotoxicity of mixed-ligand cobalt(iii) complexes of 8-hydroxyquinolines and phenanthroline bases. Dalton Transactions. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. [Link]

  • Troubleshooting Ullmann Couplint. Reddit r/Chempros. [Link]

Sources

Technical Support Center: Green Solvent Optimization for 4-Chloro-6-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Department: Green Chemistry Applications & Process Development Subject: Troubleshooting Solvent Selection for 4-Chloro-6-phenoxyquinoline Functionalization Document ID: GCS-4ClQ-006 Last Updated: 2025-05-15

Introduction

You are likely accessing this guide because you are transitioning a legacy protocol for 4-Chloro-6-phenoxyquinoline from hazardous dipolar aprotic solvents (DMF, DMAc, NMP) to sustainable alternatives.

The 4-Chloro-6-phenoxyquinoline scaffold presents a unique dual challenge:

  • Electronic Deactivation: The 6-phenoxy group is an electron-donating group (EDG) by resonance, which slightly deactivates the 4-chloro position toward Nucleophilic Aromatic Substitution (SNAr) compared to unsubstituted quinolines.

  • Lipophilicity: Unlike simple quinolines, the phenoxy tail renders this molecule highly lipophilic, causing solubility issues in standard "green" protic solvents like Methanol or Ethanol.

This guide provides validated workflows to overcome these barriers using 2-Methyltetrahydrofuran (2-MeTHF) , Cyclopentyl Methyl Ether (CPME) , and aqueous surfactant systems.

Module 1: Solvent Selection & Solubility

Q: My starting material precipitates in Methanol/Ethanol. What is the best green solvent for dissolution?

A: The lipophilic 6-phenoxy moiety drastically reduces solubility in light alcohols. You must switch to semi-polar ethers or esters.

Recommendation: Use 2-MeTHF or CPME .[1][2] Unlike THF, which is water-miscible and prone to peroxide formation, these ethers are hydrophobic and offer superior solvation for "greasy" aromatic substrates like 6-phenoxyquinoline.

Solvent Performance Comparison Table:

SolventBoiling Point (°C)Water Solubility ( g/100g )Suitability for 6-PhenoxyquinolineGreen Rating
DMF (Legacy)153MiscibleExcellent (but toxic/difficult workup)Avoid
Methanol 65MisciblePoor (Precipitation risk)Good
2-MeTHF 80~14High (Good solubility + easy workup)Recommended
CPME 1061.1High (High temp stability)Recommended
Ethyl Acetate 778.3Moderate (Risk of transesterification with amines)Good

Module 2: SNAr Reaction Optimization

Q: The reaction rate is significantly slower in 2-MeTHF compared to DMF. How do I drive the reaction to completion?

A: SNAr reactions proceed via a polar transition state (Meisenheimer complex) which is stabilized by polar solvents like DMF. 2-MeTHF is less polar. To compensate for the 6-phenoxy deactivation and the solvent switch, you must use Thermal Activation or Acid Catalysis .

Protocol A: Thermal Activation in CPME (Preferred for Neutral Nucleophiles)

Use this for morpholine, piperidine, or aniline derivatives.

  • Dissolution: Dissolve 4-Chloro-6-phenoxyquinoline (1.0 equiv) in CPME (5 mL/mmol). CPME allows heating up to 106°C, overcoming the activation energy barrier.

  • Reagent: Add amine (1.2–1.5 equiv).

  • Base: Add DIPEA (2.0 equiv) or solid K2CO3.

  • Reaction: Reflux at 105°C for 12–18 hours.

  • Checkpoint: If conversion <50% at 6 hours, add 0.5 equiv of LiCl . Lithium acts as a Lewis acid to activate the quinoline nitrogen.

Protocol B: Aqueous Micellar Catalysis (The "Greenest" Option)

Use this for highly reactive amines or when strict sustainability metrics are required.

  • Media Prep: Prepare a 2 wt% solution of TPGS-750-M (surfactant) in water.

  • Loading: Add 4-Chloro-6-phenoxyquinoline and amine (1.2 equiv) to the water.

  • Mechanism: The lipophilic reagents migrate into the hydrophobic micelle core, creating a "solvent-free" environment with extremely high local concentration.

  • Reaction: Stir vigorously at 45–60°C.

  • Workup: Extract with a minimum amount of EtOAc.

Module 3: Pd-Catalyzed Cross-Couplings

Q: I am seeing dehalogenation side-products during Buchwald-Hartwig coupling in Isopropanol.

A: Secondary alcohols like Isopropanol can act as hydride sources in the presence of Palladium, leading to hydrodehalogenation (stripping the Cl without adding the amine).

Corrective Action: Switch to CPME or t-Amyl Alcohol . CPME is chemically inert to Pd catalysts and resists peroxide formation (which can poison the catalyst).

Visual Decision Tree: Solvent Selection Guide

SolventSelection Start Reaction Type? SNAr S_NAr (Substitution) Start->SNAr PdCat Pd-Catalyzed (Suzuki/Buchwald) Start->PdCat TempReq Temp Required? SNAr->TempReq Solvent1 Use CPME (High Boiling, Stable) PdCat->Solvent1 Avoids Dehalogenation HighTemp >100°C TempReq->HighTemp Deactivated Nucleophile ModTemp <80°C TempReq->ModTemp Reactive Nucleophile HighTemp->Solvent1 Solvent2 Use 2-MeTHF (Easy Workup) ModTemp->Solvent2 Solvent3 Use Water/Surfactant (Micellar) ModTemp->Solvent3

Figure 1: Decision matrix for selecting the optimal green solvent based on reaction energetics and mechanism.

Module 4: Workup & Isolation Efficiency

Q: Why should I switch to 2-MeTHF if DMF works fine?

A: The "hidden" cost of DMF is in the workup. DMF requires multiple water washes or high-vacuum evaporation to remove, often carrying product into the aqueous waste.

The 2-MeTHF Advantage: 2-MeTHF forms a clean biphasic system with water. You can perform the reaction and the extraction in the same solvent.

Process Comparison:

WorkupComparison cluster_DMF Legacy (DMF) Workflow cluster_Green Green (2-MeTHF) Workflow DMF_Rxn Reaction in DMF DMF_Dilute Dilute with Water (Exothermic) DMF_Rxn->DMF_Dilute DMF_Extract Extract with EtOAc (x3) DMF_Dilute->DMF_Extract DMF_Wash Backwash with Brine (Remove residual DMF) DMF_Extract->DMF_Wash DMF_Evap Evaporate EtOAc DMF_Wash->DMF_Evap Green_Rxn Reaction in 2-MeTHF Green_Wash Add Water/Base Wash (Direct Phase Cut) Green_Rxn->Green_Wash Green_Evap Distill/Crystallize Directly Green_Wash->Green_Evap

Figure 2: Workflow efficiency comparison. The 2-MeTHF route eliminates extraction solvent exchange and multiple wash steps.

References

  • Sigma-Aldrich. Greener Solvent Alternatives: 2-MeTHF and CPME. Retrieved from

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1][3] (Contextual grounding on dipolar aprotic replacements).

  • Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta.
  • Watanabe, K. (2013). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Metallic Reductions and Couplings.
  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Chloro-6-methoxyquinoline (Analog). Retrieved from [4]

Sources

Quinoline Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to troubleshooting and optimizing quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinoline scaffold. The following in-depth guides and frequently asked questions (FAQs) are structured to directly address the common challenges and byproduct formations encountered in classical quinoline synthesis methodologies.

Section 1: Troubleshooting Guides for Common Quinoline Syntheses

This section provides detailed troubleshooting for the most prevalent issues in four classical quinoline synthesis reactions: Skraup, Doebner-von Miller, Combes, and Friedländer. Each guide is formatted in a question-and-answer style to address specific experimental problems with causal explanations and actionable solutions.

The Skraup Synthesis: Taming a Violent Reaction and Minimizing Tar Formation

The Skraup synthesis, while powerful, is notorious for its vigorous exotherm and the production of significant tarry byproducts.[1] These issues primarily stem from the aggressive acidic conditions and the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1]

Q1: My Skraup reaction is extremely exothermic and difficult to control, leading to a dark, tarry mixture and low yields. What is the underlying cause, and how can I mitigate this?

A1: The violent nature of the Skraup reaction is a known hazard.[2] The primary cause is the rapid, uncontrolled polymerization of acrolein catalyzed by concentrated sulfuric acid. To control the reaction's vigor and improve safety and yield, consider the following strategies:

  • Introduction of a Moderator: The most effective method to temper the reaction is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is the most common choice, as it is believed to function as an oxygen carrier, thereby extending the reaction over a longer period and preventing a sudden, violent exotherm.[3][4] Boric acid can also be employed for this purpose.[1]

  • Controlled Reagent Addition: The order of reagent addition is critical. Ensure that the sulfuric acid is added after the ferrous sulfate to prevent a premature start to the reaction.[4] The sulfuric acid should be added slowly with efficient stirring and external cooling.

  • Gradual Heating: Apply heat gently to initiate the reaction. Once the mixture begins to boil, the external heat source should be removed, as the exothermic nature of the reaction will sustain it.[3] Heat should only be reapplied after the initial vigorous phase has subsided.[1]

Q2: Despite controlling the exotherm, I am still observing significant tar formation, which complicates product isolation. How can I minimize the formation of these polymeric byproducts?

A2: Tar formation is a persistent issue in the Skraup synthesis. These byproducts are high-molecular-weight polymers arising from the acid-catalyzed self-condensation of acrolein.[1] Minimizing tar is crucial for obtaining a clean product and a good yield.

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used as both a solvent and an oxidizing agent, arsenic acid has been reported to result in a less violent reaction with potentially less tar formation.[2]

  • Solvent Choice: The use of a water-soluble co-oxidant, such as meta-nitrobenzenesulfonic acid, can lead to byproducts that are more readily removed during the aqueous work-up, simplifying purification.[1]

  • Post-Reaction Purification: A robust purification strategy is essential. After the reaction, the mixture should be made strongly basic with sodium hydroxide, which liberates the quinoline free base. Steam distillation is then a highly effective method to separate the volatile quinoline from the non-volatile tarry residue.[1]

Experimental Protocol: Ferrous Sulfate-Moderated Skraup Synthesis of Quinoline

This protocol provides a standardized method for the synthesis of quinoline, incorporating ferrous sulfate to control the reaction's exotherm.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, combine aniline, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and with continuous stirring or swirling, add concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling may be necessary to maintain control.

  • Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exotherm will sustain the reflux for 30-60 minutes.

  • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.

  • Allow the reaction mixture to cool and then make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Set up for steam distillation and distill the quinoline from the tarry residue.

  • The collected quinoline can be further purified by extraction with a suitable organic solvent, followed by distillation under reduced pressure.[4]

The Doebner-von Miller Reaction: Preventing Polymerization

A common pitfall in the Doebner-von Miller synthesis is the formation of polymeric material from the α,β-unsaturated aldehyde or ketone, leading to low yields and difficult purification.[5]

Q3: My Doebner-von Miller reaction results in a low yield of the desired quinoline and a large amount of a gummy, polymeric substance. What is the cause of this, and what are the best preventative measures?

A3: The primary culprit for low yields and the formation of intractable polymers in the Doebner-von Miller reaction is the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[5] To circumvent this, the concentration of the reactive carbonyl species in the acidic phase must be minimized.

  • Two-Phase Reaction System: A significant improvement in yield can be achieved by employing a biphasic reaction medium. By dissolving the α,β-unsaturated carbonyl compound in an organic solvent (e.g., chloroform or dichloromethane), its concentration in the acidic aqueous phase is kept to a minimum, which drastically reduces the rate of polymerization.[1]

  • In Situ Generation (Beyer Method): The α,β-unsaturated carbonyl compound can be generated in situ via an aldol condensation of two carbonyl compounds. This approach, known as the Beyer method, helps to maintain a low concentration of the reactive intermediate throughout the reaction.[1]

  • Temperature Control: Excessive heat can accelerate polymerization. It is crucial to control the reaction temperature, often through the slow addition of reagents or by using an ice bath if the reaction becomes too exothermic.[1]

Troubleshooting Workflow for Doebner-von Miller Synthesis

start Low Yield & Polymer Formation cause High Concentration of α,β-Unsaturated Carbonyl in Acidic Phase start->cause solution1 Implement Two-Phase System (e.g., Chloroform/Water) cause->solution1 solution2 Generate Carbonyl 'in situ' (Beyer Method) cause->solution2 solution3 Strict Temperature Control (e.g., Slow Addition, Cooling) cause->solution3 outcome Increased Yield & Reduced Polymerization solution1->outcome solution2->outcome solution3->outcome

Caption: Decision diagram for addressing polymerization in Doebner-von Miller synthesis.

The Combes and Friedländer Syntheses: Mastering Regioselectivity

A significant challenge in both the Combes and Friedländer syntheses arises when using unsymmetrical ketones, which can lead to the formation of a mixture of regioisomers that are often difficult to separate.[6][7]

Q4: In my Combes synthesis using an unsymmetrical β-diketone, I am obtaining a mixture of regioisomers. How can I control the regioselectivity of this reaction?

A4: The regioselectivity in the Combes synthesis is a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone.[8] The electrophilic aromatic annulation is the rate-determining step, and its regiochemical outcome can be influenced by the following:

  • Substituent Effects: Increasing the steric bulk of the R group on the diketone tends to favor the formation of the 2-substituted quinoline.[8] The electronic nature of the substituents on the aniline also plays a crucial role; for instance, methoxy-substituted anilines often lead to 2-CF₃-quinolines, while chloro- or fluoroanilines can favor the 4-CF₃ regioisomer when a trifluoromethyl-β-diketone is used.[8]

  • Catalyst Modification: The use of a polyphosphoric ester (PPE) catalyst, generated from a mixture of polyphosphoric acid (PPA) and an alcohol, has been shown to be a more effective dehydrating agent than concentrated sulfuric acid and can influence the regiochemical outcome.[8]

Q5: My Friedländer synthesis with an unsymmetrical ketone is producing a difficult-to-separate mixture of quinoline isomers. What strategies can I employ to achieve better regioselectivity?

A5: The formation of regioisomers in the Friedländer synthesis is a classic problem.[7] The initial condensation can occur on either side of the carbonyl group. To direct the cyclization towards a single product, consider these approaches:

  • Catalyst Selection: The choice of an acid or base catalyst can significantly influence the regioselectivity. It is often necessary to screen various catalysts, such as KOH, piperidine, p-toluenesulfonic acid, or different Lewis acids, to optimize the formation of the desired isomer.[6]

  • Use of Ionic Liquids: Ionic liquids have been demonstrated to be effective in promoting regiospecificity in certain Friedländer annulations.[7]

  • Directed Synthesis: To eliminate ambiguity, a directing group can be introduced on one of the α-carbons of the ketone. For example, a phosphoryl group can direct the condensation to that specific position.[7]

Q6: My base-catalyzed Friedländer reaction has a low yield, and I am observing byproducts that are not the other quinoline isomer. What are these likely byproducts and how can I avoid them?

A6: Under basic conditions, the ketone starting material can undergo self-aldol condensation. This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby reducing the yield of the quinoline product.[7]

  • Use of an Imine Analog: To prevent the self-condensation of the ketone, the 2-aminoaryl aldehyde or ketone can be pre-reacted to form its imine analog. This ensures that the desired condensation pathway is favored.[7]

  • Switch to Acid Catalysis: Changing from a base to an acid catalyst will prevent the base-catalyzed aldol self-condensation of the ketone.[7]

Table 1: Strategies for Controlling Regioselectivity in Friedländer Synthesis

StrategyDescriptionExpected Outcome
Catalyst Screening Systematically test various acid and base catalysts (e.g., KOH, p-TsOH, Lewis acids).Identify optimal catalyst for desired regioisomer.
Ionic Liquids Employ ionic liquids as the reaction medium.Can enhance regiospecificity.[7]
Directing Groups Introduce a directing group (e.g., phosphoryl) on one α-carbon of the ketone.Forces condensation at a specific position.[7]
Imine Analog Use a pre-formed imine of the 2-aminoaryl aldehyde/ketone.Prevents self-aldol condensation of the ketone under basic conditions.[7]

Section 2: Frequently Asked Questions (FAQs)

Q: What are the general safety precautions I should take when performing classical quinoline syntheses?

A: Many classical quinoline syntheses involve strong acids, high temperatures, and potentially toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat. Be particularly cautious with the Skraup synthesis due to its potential for a violent exotherm.

Q: How can I effectively purify my crude quinoline product?

A: Purification strategies depend on the nature of the impurities. For tarry byproducts from Skraup or Doebner-von Miller reactions, steam distillation is often effective.[1] Acid-base extraction is a powerful technique to separate the basic quinoline product from non-basic impurities. The crude product is dissolved in an acidic solution, washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to precipitate or allow for extraction of the purified quinoline. Column chromatography or recrystallization can be used for final purification.

Q: Are there more modern, "greener" methods for quinoline synthesis?

A: Yes, significant research has been dedicated to developing more environmentally friendly methods for quinoline synthesis. These often involve the use of heterogeneous catalysts, microwave-assisted synthesis, or reactions in aqueous media.[9][10] While classical methods are still widely used, exploring these newer protocols can offer advantages in terms of safety, waste reduction, and sometimes, yield and selectivity.

References

  • Skraup reaction - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. (n.d.). Retrieved February 3, 2026, from [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (1933). Journal of the American Chemical Society, 55(4), 1649–1654. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of Quinolines by the Skraup Reaction: Hierarchical Zeolites vs Microporous Zeolites | Request PDF - ResearchGate. (2019). Retrieved February 3, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (2006). Retrieved February 3, 2026, from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. (2015). Retrieved February 3, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). Retrieved February 3, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved February 3, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2008). Retrieved February 3, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Phenoxyquinoline Characterization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk

Welcome to the technical support center for the characterization of phenoxyquinolines. As a class of compounds with significant potential in medicinal chemistry and materials science, the accurate and thorough characterization of phenoxyquinolines is paramount to advancing research and development. However, their unique structural features can present a number of challenges during experimental analysis.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explore the underlying principles of common issues and their solutions, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the characterization of phenoxyquinoline derivatives in a question-and-answer format.

Spectroscopic Analysis

Question 1: My ¹H NMR spectrum is showing more signals than expected, or the peaks are broad and poorly resolved. What could be the cause?

This is a frequent challenge when working with phenoxyquinolines and can stem from several factors. The most common culprits are the presence of isomers, tautomers, or impurities.

Causality and Troubleshooting Steps:

  • Isomerism and Tautomerism: Phenoxyquinolines can exist as different isomers (e.g., positional isomers) which, if not fully separated, will each contribute a set of signals to the NMR spectrum.[1][2] Additionally, certain substitution patterns can lead to tautomerism, where the compound exists in a dynamic equilibrium between two or more forms (e.g., keto-enol tautomerism).[3][4] This rapid interconversion can lead to broad peaks or the presence of signals for both tautomers.

    • Solution:

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. If tautomerism is the cause, you may observe sharpening of the peaks or a shift in the equilibrium at lower or higher temperatures.

      • 2D NMR Techniques: Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable in piecing together the connectivity of the molecule, even in the presence of multiple species.[5] These techniques can help to assign which protons and carbons belong to which isomer or tautomer.

  • Residual Solvents and Impurities: Even trace amounts of solvents from purification or synthesis byproducts can give rise to extra peaks in your ¹H NMR spectrum. Common organic impurities may arise from unreacted starting materials or side-products formed during a multi-step synthesis.[6]

    • Solution:

      • Check Solvent Peaks: Compare the chemical shifts of the unexpected peaks with common NMR solvent charts.

      • Repurification: If impurities are suspected, repurifying your sample using techniques like flash column chromatography or recrystallization is recommended.[7][8]

      • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can help to identify the presence and molecular weights of impurities.[9]

  • Compound Aggregation: At higher concentrations, some phenoxyquinoline derivatives may aggregate in solution, leading to peak broadening.

    • Solution:

      • Dilution Study: Acquire NMR spectra at several different concentrations. If aggregation is the issue, you should see improved resolution upon dilution.

Question 2: I'm having difficulty obtaining a clean and interpretable mass spectrum. The fragmentation pattern is complex or I'm not seeing the molecular ion peak.

Mass spectrometry is a cornerstone for determining the molecular weight and confirming the structure of synthesized compounds.[10] However, the stability of the molecular ion and the complexity of fragmentation can be influenced by the ionization method and the compound's structure.

Causality and Troubleshooting Steps:

  • Ionization Technique: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, Matrix-Assisted Laser Desorption/Ionization - MALDI) can significantly impact the appearance of your mass spectrum. Some techniques are "softer" and more likely to yield a prominent molecular ion peak, while others can induce more fragmentation.

    • Solution:

      • Method Screening: If you are not observing the molecular ion with one technique (e.g., ESI in positive mode), try switching to the negative mode or using a different ionization source if available (e.g., APCI).

      • High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of your compound and distinguish it from potential impurities with similar nominal masses.[11]

  • In-source Fragmentation: The phenoxyquinoline core may be susceptible to fragmentation within the ion source, especially under harsh conditions.

    • Solution:

      • Optimize Source Parameters: Reduce the fragmentor or cone voltage in the mass spectrometer's source to minimize in-source fragmentation and promote the observation of the molecular ion.

  • Sample Purity: As with NMR, impurities can complicate your mass spectrum.

    • Solution:

      • LC-MS: Coupling liquid chromatography to your mass spectrometer is the most effective way to separate your compound of interest from impurities before they enter the mass analyzer, resulting in a much cleaner spectrum for your target molecule.[9]

Physicochemical Properties

Question 3: My phenoxyquinoline derivative has very low solubility in common solvents, making characterization and further experiments difficult.

Poor aqueous solubility is a well-known challenge for many new chemical entities in drug discovery, and phenoxyquinolines can be no exception.[12][13] The planar, aromatic nature of the core structure can lead to strong intermolecular interactions in the solid state, making it difficult for solvents to solvate the individual molecules.

Causality and Troubleshooting Steps:

  • Solvent Selection: A systematic approach to solvent screening is crucial.

    • Solution:

      • Solvent Polarity Spectrum: Test solubility in a range of solvents with varying polarities. A summary of common solvents is provided in the table below.

      • Heated Sonication: Gently heating the sample while sonicating can sometimes help to overcome the activation energy barrier for dissolution.

  • pH and Ionic Strength: For phenoxyquinolines with ionizable groups (e.g., basic nitrogen on the quinoline ring), the pH of the aqueous medium will have a significant impact on solubility.[14][15][16]

    • Solution:

      • pH-Solubility Profile: Determine the solubility of your compound across a range of pH values. Basic phenoxyquinolines will typically be more soluble in acidic conditions due to the formation of a more soluble salt form.

  • Solid-State Form: The crystalline form (polymorph) or amorphous nature of your solid can dramatically affect its solubility.

    • Solution:

      • Salt Formation: If your compound has an ionizable center, forming a salt can significantly improve aqueous solubility.[13]

      • Co-crystals: The formation of co-crystals with a suitable co-former is another strategy to enhance solubility.[15]

      • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to create an amorphous solid can lead to higher apparent solubility and dissolution rates.[13]

Solvent ClassExamplesComments
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Often good solvents for a wide range of organic compounds, but can be difficult to remove completely.
Polar Protic Methanol, Ethanol, WaterSolubility can be limited, especially for more lipophilic derivatives. Water solubility is often pH-dependent.
Chlorinated Dichloromethane (DCM), ChloroformGood for less polar compounds, but have toxicity concerns.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate polarity.
Aromatic Toluene, BenzeneGenerally for non-polar compounds.

A summary of common solvents for solubility screening.

Frequently Asked Questions (FAQs)

Q1: What is a standard workflow for the structural confirmation of a newly synthesized phenoxyquinoline?

A robust characterization workflow is essential for unambiguous structure confirmation.

G cluster_0 Initial Characterization cluster_1 Structure Elucidation cluster_2 Optional/Advanced Synthesis Synthesis TLC_MS TLC & LC-MS Synthesis->TLC_MS Crude Product Purification Column Chromatography/ Recrystallization TLC_MS->Purification Confirm MW & Purity NMR_Analysis 1H, 13C, COSY, HSQC, HMBC Purification->NMR_Analysis Pure Compound HRMS High-Resolution MS NMR_Analysis->HRMS Proposed Structure Final_Confirmation Structure Confirmed HRMS->Final_Confirmation Confirm Formula Crystal_Analysis Single Crystal X-ray Diffraction Final_Confirmation->Crystal_Analysis If Crystalline Absolute_Structure Absolute_Structure Crystal_Analysis->Absolute_Structure

A typical workflow for the characterization of phenoxyquinolines.

Q2: How can I distinguish between different isomers of my phenoxyquinoline?

Differentiating between isomers requires a combination of spectroscopic techniques.

  • Positional Isomers: These isomers will have distinct NMR spectra. The chemical shifts and coupling patterns of the aromatic protons will be different depending on the substitution pattern. 2D NMR techniques like NOESY (to identify through-space correlations) and HMBC (to identify long-range H-C correlations) are particularly powerful for this purpose.[5]

  • Stereoisomers (Enantiomers/Diastereomers): If your phenoxyquinoline contains chiral centers, you may have stereoisomers.

    • Enantiomers: Have identical NMR and MS spectra under standard conditions. They can be distinguished by their optical rotation (using polarimetry) or by using a chiral chromatography column.

    • Diastereomers: Have different physical properties and will have distinct NMR spectra.

Q3: My synthesis of a quinoline precursor resulted in a low yield and significant tar formation. How can I optimize this?

This is a common issue, particularly with classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, which use harsh acidic conditions.[17]

  • Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to control the highly exothermic reaction and reduce charring.[17]

  • Temperature Control: Careful control of the reaction temperature is critical. The addition of reagents should be done slowly and with efficient cooling to prevent runaway reactions.[17]

  • Alternative Syntheses: Consider modern, milder synthetic routes to the quinoline core if classical methods are proving problematic.

Q4: Are there any specific stability concerns I should be aware of for phenoxyquinolines?

Like many aromatic and phenolic compounds, phenoxyquinolines can be susceptible to oxidation.

  • Light and Air Sensitivity: Some derivatives may be sensitive to light and air, leading to degradation over time. It is good practice to store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.

  • Oxidation of Phenolic Groups: If your phenoxyquinoline has free hydroxyl groups, these can be particularly prone to oxidation.[18] This can be monitored by techniques like HPLC or LC-MS over time.

This technical support guide provides a starting point for addressing the common challenges in the characterization of phenoxyquinolines. By understanding the underlying chemical principles, you can develop a more rational approach to troubleshooting and ensure the generation of high-quality, reliable data.

References

  • MDPI.

  • Ascendia Pharmaceutical Solutions.

  • Frontiers.

  • PubMed.

  • MDPI.

  • PMC.

  • YouTube.

  • University of Wisconsin-Madison.

  • MDPI.

  • PMC - NIH.

  • bioRxiv.

  • PubMed.

  • OCW-UC3M.

  • sciensano.be.

  • PMC - PubMed Central.

  • BYJU'S.

  • PubMed.

  • PMC - NIH.

  • ResearchGate.

  • ACS Publications.

  • ResearchGate.

  • Brookhaven National Laboratory.

  • BS Publications.

  • Master Organic Chemistry.

  • University of Rochester.

  • YouTube.

  • Ivory Research.

  • Annual Reviews.

  • ResearchGate.

  • Semantic Scholar.

  • NIH.

  • World Journal of Pharmaceutical Research.

  • AdiChemistry.

  • Springer.

  • YouTube.

  • Benchchem.

  • University of Notre Dame.

  • PubMed.

  • PMC.

  • Slideshare.

  • YouTube.

  • MDPI.

  • American Pharmaceutical Review.

  • Drug Development & Delivery.

  • ResearchGate.

Sources

Navigating the Challenges of Oral Delivery for Phenoxyquinoline Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for improving the oral bioavailability of phenoxyquinoline compounds. This guide, designed by application scientists with extensive field experience, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in your research and development endeavors.

Troubleshooting Guide: From Unexpected In Vivo Results to Formulation Instability

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to diagnose and resolve them.

Scenario 1: High In Vitro Permeability, Disappointingly Low In Vivo Exposure

Question: My phenoxyquinoline candidate demonstrates excellent permeability in our Caco-2 assay (Papp > 1 x 10⁻⁶ cm/s), but the oral bioavailability in our rat model is less than 5%. What are the likely causes and how can I investigate this discrepancy?

Answer: This is a classic and often perplexing issue in drug development. The disconnect between high in vitro permeability and low in vivo exposure for phenoxyquinoline compounds typically points toward two primary culprits: extensive first-pass metabolism or significant efflux transporter activity. It's also possible that the compound's poor solubility in the gastrointestinal tract is the rate-limiting step, preventing it from reaching the intestinal wall for absorption, even though it has the inherent ability to permeate.

Causality and Investigation Workflow:

The following workflow is designed to systematically investigate the root cause of this discrepancy.

Start Discrepancy Observed: High In Vitro Permeability, Low In Vivo Exposure Metabolism Investigate First-Pass Metabolism Start->Metabolism Efflux Assess Efflux Transporter Activity Start->Efflux Solubility Evaluate In Vivo Solubility Start->Solubility HLM_Assay Human Liver Microsome (HLM) Assay Metabolism->HLM_Assay Pgp_Assay Bidirectional Caco-2 Assay with P-gp Inhibitor Efflux->Pgp_Assay Biorelevant_Dissolution Dissolution in Biorelevant Media (FaSSIF/FeSSIF) Solubility->Biorelevant_Dissolution CYP_ID CYP450 Reaction Phenotyping HLM_Assay->CYP_ID PK_Study In Vivo PK Study with Inhibitors CYP_ID->PK_Study Pgp_Assay->PK_Study Formulation Formulation Strategy Biorelevant_Dissolution->Formulation PK_Study->Formulation

Caption: Troubleshooting workflow for low in vivo exposure.

Experimental Protocols:

1. In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLMs)

  • Objective: To determine the intrinsic clearance of your phenoxyquinoline compound.

  • Protocol:

    • Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the compound (typically at 1 µM) with pooled HLMs (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.[1]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]

  • Interpretation: A high CLint suggests that the compound is rapidly metabolized by the liver, which is a likely cause of low oral bioavailability.

2. Cytochrome P450 (CYP) Reaction Phenotyping

  • Objective: To identify the specific CYP enzymes responsible for the metabolism of your compound.

  • Protocol:

    • Incubate your compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP2A6, CYP2E1).[2][3]

    • Alternatively, incubate your compound with HLMs in the presence of selective chemical inhibitors for each major CYP isoform.[4]

    • Analyze the formation of metabolites or the depletion of the parent compound to determine the contribution of each CYP enzyme.

  • Interpretation: Knowing the specific CYP enzymes involved can help predict potential drug-drug interactions. For instance, many quinoline-based drugs are metabolized by CYP3A4.[5]

3. Bidirectional Caco-2 Permeability Assay with a P-glycoprotein (P-gp) Inhibitor

  • Objective: To determine if your compound is a substrate of the P-gp efflux transporter.

  • Protocol:

    • Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.[6]

    • Measure the permeability of your compound in both directions: apical to basolateral (A-B) and basolateral to apical (B-A).

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • Repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil or tariquidar.[3]

  • Interpretation: An efflux ratio greater than 2 suggests that the compound is subject to active efflux. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that your compound is a P-gp substrate.[7] Several quinoline derivatives have been shown to interact with P-glycoprotein.[8]

Scenario 2: Promising Amorphous Solid Dispersion (ASD) Formulation Shows Poor In Vivo Performance

Question: I've developed an amorphous solid dispersion of my phenoxyquinoline compound that shows excellent supersaturation and dissolution in vitro. However, the in vivo bioavailability is still suboptimal. What could be the reason?

Answer: This is a common challenge with ASDs and often points to a phenomenon known as "spring and parachute," where the compound rapidly dissolves from the amorphous form (the "spring") but then quickly precipitates back into a less soluble crystalline form in the gastrointestinal tract before it can be fully absorbed (the "parachute" fails).

Causality and Investigation Workflow:

Start ASD with good in vitro dissolution, poor in vivo performance Precipitation Investigate In Vivo Precipitation Start->Precipitation Alternative_Formulation Consider Alternative Formulations Start->Alternative_Formulation Transfer_Model Two-Stage Dissolution/ Precipitation Assay Precipitation->Transfer_Model Formulation_Optimization Optimize ASD Formulation Polymer_Screening Screen Precipitation Inhibitors/ Different Polymers Formulation_Optimization->Polymer_Screening SEDDS Lipid-Based Formulations (SEDDS) Alternative_Formulation->SEDDS Transfer_Model->Formulation_Optimization Final_Formulation Optimized Formulation Polymer_Screening->Final_Formulation SEDDS->Final_Formulation

Caption: Workflow for optimizing ASD performance.

Experimental Protocols:

1. Two-Stage Dissolution/Precipitation Assay

  • Objective: To simulate the change in pH from the stomach to the small intestine and assess the potential for precipitation.

  • Protocol:

    • Dissolve the ASD formulation in a simulated gastric fluid (e.g., 0.1 N HCl) for a period representing gastric residence time (e.g., 30 minutes).

    • Add a concentrated buffer to shift the pH to that of the small intestine (e.g., pH 6.8) using a biorelevant medium like Fasted State Simulated Intestinal Fluid (FaSSIF).[9]

    • Monitor the concentration of the dissolved drug over time to observe any precipitation.

  • Interpretation: A rapid decrease in drug concentration after the pH shift indicates precipitation, suggesting the "parachute" is failing in vivo.

2. Screening of Precipitation Inhibitors

  • Objective: To identify polymers that can maintain supersaturation and prevent precipitation.

  • Protocol:

    • Conduct the two-stage dissolution/precipitation assay with the addition of various precipitation-inhibiting polymers to the dissolution medium. Common choices include hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and soluplus.

    • Evaluate the ability of each polymer to maintain the drug in a supersaturated state.

  • Interpretation: The polymer that best maintains the drug concentration over time is a good candidate for inclusion in your ASD formulation.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the oral bioavailability of phenoxyquinoline compounds.

1. What are the key physicochemical properties of phenoxyquinoline compounds that influence their oral bioavailability?

The oral bioavailability of phenoxyquinoline derivatives is primarily influenced by their low aqueous solubility and high lipophilicity.[10] Key properties to consider are:

  • Solubility (LogS): Many phenoxyquinoline derivatives exhibit poor aqueous solubility.[10]

  • Lipophilicity (LogP): These compounds are often highly lipophilic. While a certain degree of lipophilicity is necessary for membrane permeation, excessively high LogP values can lead to poor absorption.[11] A balance is crucial.

  • Molecular Weight (MW): As with many drug candidates, keeping the molecular weight below 500 Da is generally favorable for oral absorption.

  • Polar Surface Area (PSA): PSA is a good indicator of a molecule's hydrogen bonding potential and is related to its permeability.

PropertyTypical Range for PhenoxyquinolinesImpact on Bioavailability
Aqueous Solubility Low (often < 10 µg/mL)Can be the rate-limiting step for absorption.
LogP High (often > 3)High values can lead to poor aqueous solubility and entrapment in lipid membranes.[1]
Molecular Weight 300 - 500 DaLarger molecules may have reduced permeability.
Polar Surface Area 40 - 90 ŲHigher PSA can decrease permeability across the intestinal epithelium.

2. What are the most promising formulation strategies to enhance the oral bioavailability of phenoxyquinoline compounds?

Given their poor solubility, several advanced formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for improving the oral bioavailability of poorly soluble drugs.[12] By dispersing the phenoxyquinoline compound in a polymer matrix in an amorphous state, its aqueous solubility and dissolution rate can be significantly increased.[13]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state in the gastrointestinal tract.[14]

  • Nanoparticle Formulations: Reducing the particle size of the phenoxyquinoline compound to the nanometer range can increase its surface area, leading to a faster dissolution rate.

3. How can I assess the potential for P-glycoprotein (P-gp) mediated efflux of my phenoxyquinoline compound early in development?

Early assessment of P-gp interaction is crucial. The most common in vitro method is the bidirectional Caco-2 permeability assay, as detailed in the troubleshooting section. An efflux ratio greater than 2 is a strong indicator that your compound is a P-gp substrate.[7]

4. What are the common metabolic pathways for quinoline-based compounds, and how might this affect my phenoxyquinoline derivative?

Quinoline and its derivatives are primarily metabolized by cytochrome P450 enzymes in the liver.[2][15] The most common metabolic reactions include:

  • Oxidation: Hydroxylation and N-oxidation are common Phase I metabolic pathways. CYP2A6 and CYP2E1 have been identified as key enzymes in the metabolism of quinoline itself.[2][3] Quinoline and quinazoline derivatives used in other therapies are often metabolized by CYP3A4.[5]

  • Conjugation: The hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

It is highly probable that phenoxyquinoline compounds will also be substrates for CYP enzymes. Therefore, conducting in vitro metabolism studies with human liver microsomes is essential to understand their metabolic fate and potential for drug-drug interactions.[4][16]

5. What are biorelevant dissolution media, and why are they important for phenoxyquinoline compounds?

Biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of fluids in the human gastrointestinal tract.[9][17] They contain bile salts and phospholipids, which can significantly impact the solubility of poorly soluble and lipophilic compounds like phenoxyquinolines.[6][18] Using these media in dissolution studies provides a more accurate prediction of in vivo performance compared to simple buffer systems.

References

  • Role of human liver microsomes in in vitro metabolism of metamizole. Available from: [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Available from: [Link]

  • Use of biorelevant media for assessment of a poorly soluble weakly basic drug in the form of liquisolid compacts: in vitro and in vivo study. Taylor & Francis Online. Available from: [Link]

  • DataWarrior User Manual. OpenMolcules. Available from: [Link]

  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. National Center for Biotechnology Information. Available from: [Link]

  • Formulation and Evaluation of Self-Emulsifying Drug Delivery System. Journal of Current Pharma Research. Available from: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Available from: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available from: [Link]

  • VEGFR-2 inhibitor. Wikipedia. Available from: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available from: [Link]

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. National Center for Biotechnology Information. Available from: [Link]

  • Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed. Available from: [Link]

  • Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. National Center for Biotechnology Information. Available from: [Link]

  • How Biorelevant Testing Can Help Oral Drug Development. Biorelevant. Available from: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available from: [Link]

  • Preclinical Pharmacokinetic Parameters for 22. ResearchGate. Available from: [Link]

  • Interaction of Quinoline derivative and gp41. ResearchGate. Available from: [Link]

  • Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. AAPS. Available from: [Link]

  • Experimental LogP values reported by Drugbank.com database compared... ResearchGate. Available from: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. Available from: [Link]

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI. Available from: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. Available from: [Link]

  • In vivo performance of amorphous solid dispersions based on water-insoluble versus water-soluble carriers: Fenofibrate case study. PubMed. Available from: [Link]

  • Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Available from: [Link]

  • Dissolution Rate and Apparent Solubility of Poorly Soluble Drugs in Biorelevant Dissolution Media. ACS Publications. Available from: [Link]

  • Formulation and Evaluation of Solid Self-Nanoemulsifying Drug Delivery System of Cannabidiol for Enhanced Solubility and Bioavailability. MDPI. Available from: [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. National Center for Biotechnology Information. Available from: [Link]

  • Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Proventa International. Available from: [Link]

  • Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media. PubMed. Available from: [Link]

  • Calculated log P o/w for quinoxaline derivatives using ALOGPS with and... ResearchGate. Available from: [Link]

  • Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance. PubMed. Available from: [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. National Center for Biotechnology Information. Available from: [Link]

  • Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying. Crystal Pharmatech. Available from: [Link]

  • Population PK model on preclinical data for optimization of further clinical trial designs in oncology. ScienceOpen. Available from: [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical and practical advice for identifying, understanding, and mitigating off-target effects associated with quinoline-based inhibitors.

Introduction: The Quinoline Scaffold - A Double-Edged Sword

The quinoline scaffold is a cornerstone in modern medicinal chemistry, prized for its structural rigidity and versatile nature that allows for extensive functionalization.[1][2] This has led to the development of numerous potent inhibitors targeting a wide array of proteins, especially kinases, with several reaching clinical approval.[3] However, the very features that make quinolines attractive can also contribute to their promiscuity, leading to unintended interactions with proteins other than the primary target. These "off-target" effects can confound experimental results, produce misleading biological data, and lead to toxicity, representing a significant hurdle in drug discovery.[4][5]

This guide is designed to serve as a comprehensive resource for the bench scientist. It moves beyond simple protocols to explain the underlying causes of off-target activity and provides a logical framework for troubleshooting and validating your experimental findings.

Section 1: The "Why" - Root Causes of Off-Target Effects

Understanding the origin of off-target interactions is the first step toward controlling them. For quinoline-based inhibitors, particularly those targeting ATP-binding sites like kinases, several factors are at play.

  • Structural Homology Among Targets: The human kinome, for example, contains over 500 members, many of which share highly conserved ATP-binding pockets.[6] Quinoline scaffolds are adept at forming key hydrogen bonds within this pocket, making it challenging to achieve high selectivity.

  • Physicochemical Properties: Certain properties of the inhibitor itself can predispose it to promiscuity. High lipophilicity (LogP) and basicity (pKa) are two of the most significant contributors.[7] Lipophilic compounds tend to interact non-specifically with hydrophobic pockets in various proteins, while basic compounds can engage in electrostatic interactions with acidic residues found in many off-targets.[7]

  • Compound Concentration: In cell-based assays, using a compound at a concentration that is too high is a primary cause of observing off-target effects. At concentrations significantly above the on-target IC50 or Ki, the inhibitor can engage with lower-affinity off-targets, producing a biological effect that is incorrectly attributed to the primary target.

Key Physicochemical Drivers of Promiscuity
PropertyInfluence on Off-Target EffectsMitigation Strategy
Lipophilicity (LogP) High LogP increases non-specific binding to hydrophobic pockets in numerous proteins.[7]Modify scaffold to reduce LogP while maintaining potency (e.g., add polar groups).
Basicity (pKa) Positively charged molecules can form non-specific electrostatic interactions with acidic residues on off-target proteins.[7]Attenuate basicity through chemical modification if the basic center is not critical for on-target activity.
Molecular Weight/Flexibility Smaller, more flexible molecules can adapt to a wider variety of binding sites.[8]Increase structural rigidity or add steric bulk to limit conformational freedom and enforce a binding mode specific to the intended target.
Solubility Poor aqueous solubility can lead to compound aggregation, causing non-specific inhibition and assay artifacts.Improve solubility through formulation (e.g., use of DMSO) or chemical modification. Always check for aggregation.

Section 2: Troubleshooting Guide - From Bench to Data

This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Q1: "My quinoline inhibitor shows potent activity in my cell-based assay, but the phenotype is unexpected or stronger than anticipated. How do I know if this is an off-target effect?"

This is a classic scenario. The first step is to systematically de-risk the possibility of off-target activity.

Initial Steps:

  • Confirm On-Target Engagement in Cells: The most direct method is a target engagement assay. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that your compound is binding to its intended target within the cell at the concentrations used.

  • Perform a Dose-Response Experiment: A clean sigmoidal curve suggests a specific interaction. If the curve is unusually steep, shallow, or biphasic, it may indicate multiple targets or toxicity.

  • Use a Structurally Related Negative Control: Synthesize or obtain a close analog of your inhibitor that is inactive against your primary target. If this negative control still produces the cellular phenotype, the effect is likely off-target.

  • Orthogonal Validation: Use a different tool to validate the phenotype. Can you replicate the effect using RNAi/CRISPR to knock down the target protein? If the genetic knockdown does not phenocopy the inhibitor, you have strong evidence of an off-target effect.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Q2: "I suspect my inhibitor is hitting other kinases. How can I identify which ones?"

Identifying the specific off-targets is crucial for interpreting your data and for guiding the next steps in medicinal chemistry.

Answer:

The gold standard for identifying off-target kinases is in vitro kinase selectivity profiling .[9] This involves screening your compound against a large panel of purified kinases (often >400) and measuring its inhibitory activity.

Recommended Approach:

  • Tier 1 Screen (Single High Concentration): First, screen your compound at a single, high concentration (e.g., 1 or 10 µM) against the entire panel.[9] This will provide a broad overview of potential off-targets.

  • Tier 2 Screen (IC50 Determination): For any kinases that show significant inhibition (e.g., >70% inhibition) in the first screen, perform a full 10-point dose-response curve to determine the IC50 value.[9] This provides a quantitative measure of potency against each off-target.

Numerous commercial vendors offer these profiling services. The resulting data allows you to calculate a "selectivity score" and visualize the results on a kinome tree to understand which kinase families are most affected.

Example Kinase Selectivity Data
Kinase TargetIC50 (nM)Selectivity vs. Primary Target
Primary Target (e.g., EGFR) 10 1x
Off-Target 1 (e.g., SRC)15015x
Off-Target 2 (e.g., VEGFR2)80080x
Off-Target 3 (e.g., p38α)>10,000>1000x

This table clearly shows that while the compound is most potent against EGFR, it also has significant activity against SRC and VEGFR2, which could contribute to the observed cellular phenotype.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", len=2.5];

} Caption: Visualizing inhibitor selectivity against multiple kinases.

Q3: "My compound looks clean in biochemical kinase assays, but I still see toxicity in cells. What else could be the problem?"

Answer:

Off-target effects are not limited to kinases. Quinoline scaffolds can interact with a variety of other proteins and cellular systems.[10][11]

Common Non-Kinase Liabilities to Investigate:

  • hERG Channel Inhibition: The hERG potassium channel is a critical protein for cardiac function. Inhibition by non-cardiac drugs is a major cause of drug-induced arrhythmias. It is a mandatory safety screen in drug development.

  • Cytochrome P450 (CYP) Inhibition: CYPs are enzymes responsible for drug metabolism. Inhibition can lead to drug-drug interactions and altered pharmacokinetic profiles.

  • DNA Intercalation: Some planar aromatic scaffolds, including certain quinolines, can intercalate into DNA, leading to cytotoxicity and DNA damage responses.[12]

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit proteins, leading to false positives in assays. Use dynamic light scattering (DLS) or a detergent-based counter-screen to check for this.

Section 3: Key Experimental Protocols

Here we provide streamlined protocols for essential validation experiments. These are intended as a starting point; always optimize conditions for your specific system.

Protocol 1: Basic Kinase Inhibition Assay (Biochemical)

This protocol provides a framework for measuring the IC50 of an inhibitor against a purified kinase.

Objective: To determine the concentration of a quinoline inhibitor required to inhibit 50% of a target kinase's activity in a purified system.

Materials:

  • Purified, active kinase

  • Specific peptide substrate for the kinase

  • ATP (use at the Km concentration for the specific kinase for most accurate Ki determination)[13]

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Quinoline inhibitor stock solution (in 100% DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • 384-well assay plates (low volume, white)

  • Positive control inhibitor (e.g., Staurosporine)

Methodology:

  • Compound Plating:

    • Prepare a serial dilution of your quinoline inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.

    • Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Also include "0% inhibition" (DMSO only) and "100% inhibition" (positive control inhibitor at high concentration) controls.

  • Enzyme Addition:

    • Prepare a working solution of the kinase in kinase reaction buffer. The concentration should be optimized to produce a robust signal within the linear range of the assay.[14][15]

    • Add the kinase solution (e.g., 5 µL) to all wells except the "no enzyme" background controls.

  • Initiate Reaction:

    • Prepare a working solution of the peptide substrate and ATP in kinase reaction buffer.

    • Add this ATP/substrate mix (e.g., 5 µL) to all wells to start the reaction. The final DMSO concentration should be ≤1%.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is an acceptable selectivity window for an inhibitor?

    • A: For a tool compound used in cell biology, a 100-fold window of selectivity between the primary target and any off-targets is often considered a good standard. For a therapeutic candidate, the required window depends heavily on the toxicity associated with the off-target.

  • Q: My inhibitor is ATP-competitive. Does this make it more likely to have off-target effects?

    • A: Yes. Because the ATP-binding site is highly conserved across the kinome, ATP-competitive (Type I) inhibitors are generally more promiscuous than allosteric or substrate-competitive inhibitors.[6][16]

  • Q: Can computational modeling help predict off-target effects?

    • A: Absolutely. In silico approaches, such as docking your compound into the crystal structures of known off-targets or using machine learning models trained on large datasets, can predict potential interactions.[17][18][19] This is a cost-effective way to prioritize which off-targets to test experimentally.[19]

  • Q: How do I handle compound solubility issues in my assays?

    • A: Poor solubility is a major source of artifacts.[20][21] Always determine the aqueous solubility of your compound. In assays, keep the final DMSO concentration low (ideally <1%). If you suspect aggregation, include 0.01% Triton X-100 in your assay buffer as a counter-screen; a large potency shift in the presence of detergent suggests aggregation was occurring.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Molecules. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Molecules. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]

  • Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society. Available at: [Link]

  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Research Square. Available at: [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Physicochemical characteristics of structurally determined metabolite-protein and drug-protein binding events with respect to binding specificity. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. European Journal of Medicinal Chemistry. Available at: [Link]

  • Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • What are the physicochemical properties affecting drug distribution? Patsnap Synapse. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link]

  • Physicochemical properties. Fiveable. Available at: [Link]

  • Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: 4-Phenoxyquinoline Scaffolds vs. Classical Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the 4-Phenoxyquinoline scaffold (specifically the class of Aurora B relocation blockers represented by LXY18) and classical ATP-competitive Aurora kinase inhibitors (e.g., Alisertib, Barasertib).

Executive Summary: The Paradigm Shift

For over two decades, the development of Aurora kinase inhibitors has focused almost exclusively on ATP-competitive inhibition . Compounds like Alisertib (MLN8237) and Barasertib (AZD1152) target the ATP-binding pocket to ablate kinase activity. While effective in preclinical models, these agents have faced clinical hurdles due to dose-limiting toxicities (neutropenia/stomatitis) and the development of resistance.

The 4-Phenoxyquinoline class (exemplified by the lead compound LXY18 and derived from the 4-chloro-6-phenoxyquinoline precursor) represents a distinct mechanism of action: Mislocalization . Instead of inhibiting catalytic activity, these agents prevent Aurora Kinase B (AURKB) from localizing to the spindle midzone during cytokinesis, leading to mitotic catastrophe without the systemic toxicity associated with pan-kinase inhibition.

This guide compares these two distinct pharmacological approaches.

Chemical Biology & Mechanism of Action

The Structural Divergence
  • Classical Inhibitors (e.g., Alisertib): Typically feature a pyrimido-benzazepine or aminopyrimidine scaffold designed to form hydrogen bonds with the hinge region (Glu211/Ala213) of the kinase ATP pocket.

  • 4-Phenoxyquinolines: Synthesized from a 4-chloro-6-phenoxyquinoline core.[1][2] The chlorine at position 4 is displaced by specific phenolic or aniline moieties to create the active "relocation blocker."

    • Note: The user-specified "4-Chloro-6-phenoxyquinoline" acts as the critical electrophilic scaffold. It is biologically inert regarding kinase inhibition until functionalized at the 4-position (e.g., with a 3-acetamido-5-methoxyphenoxy group).

Mechanistic Comparison (DOT Diagram)

The following diagram illustrates the critical difference between catalytic inhibition (Alisertib) and spatial mislocalization (4-Phenoxyquinolines).

AuroraMechanism cluster_0 Classical Inhibition cluster_1 Relocation Blockade AURKB Aurora Kinase B (AURKB) (Chromosomal Passenger Complex) ATP ATP AURKB->ATP Blocked Substrate Substrate (e.g., Histone H3) AURKB->Substrate Phosphorylation Intact (Catalytically Active) Result1 G2/M Arrest (Spindle Defect) Result2 Cytokinesis Failure (Polyploidy/Apoptosis) ATP->Substrate No Phosphorylation Alisertib Alisertib (ATP-Competitive) Alisertib->AURKB Binds ATP Pocket PhenoxyQ 4-Phenoxyquinoline (e.g., LXY18) PhenoxyQ->AURKB Allosteric Binding? Loc Spindle Midzone Localization PhenoxyQ->Loc PREVENTS

Caption: Figure 1. Divergent mechanisms of Aurora B targeting. Alisertib blocks ATP binding, silencing the kinase. 4-Phenoxyquinolines (LXY18) allow kinase activity but prevent the enzyme from reaching its functional location at the spindle midzone.

Performance Comparison Data

The following data contrasts the 4-Phenoxyquinoline (LXY18) profile against Alisertib (Aurora A selective) and Barasertib (Aurora B selective).

Table 1: Potency and Selectivity Profile
FeatureAlisertib (MLN8237) Barasertib (AZD1152) 4-Phenoxyquinoline (LXY18)
Primary Target Aurora A (IC50: 1.2 nM)Aurora B (IC50: 0.37 nM)Aurora B (Relocation)
Mechanism ATP-CompetitiveATP-CompetitiveSpatial Mislocalization
Kinase Inhibition Potent (>90% inhibition)Potent (>90% inhibition)Negligible (Active kinase)
Phenotypic MEC *~10–50 nM~5–10 nM3.5 nM
Cellular Effect Monopolar spindles, G2/M arrestPolyploidy, EndoreduplicationPolyploidy, Post-mitotic apoptosis
Resistance Susceptible to ATP-pocket mutationsSusceptible to ATP-pocket mutationsEffective against MDR cells
Toxicity Profile Neutropenia (Dose-limiting)MyelosuppressionLow bone marrow toxicity

*MEC: Minimum Effective Concentration to induce phenotype (e.g., polyploidy).[3]

Experimental Protocols

To validate the efficacy of a 4-phenoxyquinoline derivative versus a classical inhibitor, you cannot rely solely on standard kinase assays (e.g., ADP-Glo), as the phenoxy-quinolines do not inhibit catalytic activity. You must use phenotypic localization assays .

Protocol A: Immunofluorescence Localization Assay (The "Gold Standard" for Phenoxyquinolines)

Purpose: To distinguish between kinase inhibition (loss of p-Histone H3) and relocation blockade (loss of midbody localization).

Materials:

  • Cells: HeLa or U2OS cells synchronized in G2/M (using Thymidine block).

  • Primary Antibodies: Anti-Aurora B (1:1000), Anti-Tubulin (1:2000).

  • Secondary Antibodies: AlexaFluor 488 (Green), AlexaFluor 594 (Red).

  • Reagents: DAPI (Nuclear stain), 4% Paraformaldehyde (PFA).

Step-by-Step Workflow:

  • Seeding: Plate 5,000 cells/well in a 96-well imaging plate (e.g., PerkinElmer CellCarrier).

  • Treatment:

    • Group A (Control): DMSO 0.1%.

    • Group B (Reference): Barasertib (100 nM).

    • Group C (Test): 4-Phenoxyquinoline derivative (e.g., LXY18) (10 nM - 100 nM).

  • Incubation: Incubate for 14 hours (allowing cells to enter mitosis).

  • Fixation:

    • Aspirate media.

    • Add 4% PFA for 15 minutes at Room Temperature (RT).

    • Wash 3x with PBS.

  • Permeabilization: Add 0.5% Triton X-100 in PBS for 10 minutes. Wash 3x.

  • Staining:

    • Block with 3% BSA for 30 mins.

    • Incubate Primary Abs (Aurora B + Tubulin) for 1 hour at RT.

    • Wash 3x PBS.

    • Incubate Secondary Abs + DAPI for 45 mins in dark.

  • Imaging & Analysis:

    • Use a High-Content Screening (HCS) system (e.g., Opera Phenix).

    • Metric 1 (Kinase Activity): Measure intensity of p-Histone H3 (Ser10). Result: Barasertib = Low; LXY18 = High/Normal.

    • Metric 2 (Localization): Quantify Aurora B intensity at the spindle midzone during anaphase/telophase.

    • Success Criteria: LXY18 treated cells will show diffuse Aurora B in the cytoplasm, failing to concentrate at the midbody.

Protocol B: Synthesis of Active 4-Phenoxyquinolines from 4-Chloro Scaffold

Purpose: To generate the active agent if starting from the 4-chloro-6-phenoxyquinoline intermediate.

  • Reagents: 4-chloro-6-phenoxyquinoline (1.0 eq), Substituted Phenol/Aniline (1.1 eq), Cesium Carbonate (2.0 eq), DMSO (dry).

  • Reaction:

    • Dissolve 4-chloro-6-phenoxyquinoline in dry DMSO.

    • Add the substituted phenol (e.g., N-(3-hydroxy-5-methoxyphenyl)acetamide).

    • Add

      
      .
      
    • Heat to 120°C for 4–6 hours under Argon.

  • Workup: Pour into ice water, filter precipitate, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via 1H-NMR and Mass Spec (M+H).

Synthesis & SAR Flowchart

The following diagram outlines the chemical evolution from the "4-Chloro" precursor to the active "Relocation Blocker."

SAR_Flow Precursor 4-Chloro-6-phenoxyquinoline (Electrophilic Scaffold) Reaction SnAr Reaction (120°C, Base) Precursor->Reaction Reagent Substituted Phenol (Nucleophile) Reagent->Reaction Product 4-Phenoxyquinoline Derivative (e.g., LXY18) Reaction->Product Yields Activity Biological Activity: Aurora B Mislocalization Product->Activity Induces

Caption: Figure 2. Synthetic pathway converting the inert 4-chloro scaffold into the biologically active 4-phenoxyquinoline relocation blocker.

Expert Commentary & Conclusion

The distinction between 4-chloro-6-phenoxyquinoline (the scaffold) and the resulting 4-phenoxyquinoline inhibitors (the drug) is critical. While classical inhibitors like Alisertib are powerful tools for studying kinase signaling, they suffer from "on-target" toxicity because Aurora B activity is essential for multiple cellular pools.

The 4-phenoxyquinoline relocation blockers offer a superior therapeutic window. By "misplacing" the kinase rather than "silencing" it, they trigger a specific checkpoint failure (mitotic catastrophe) that appears more selective for highly malignant, aneuploid cells while sparing normal bone marrow. For drug development professionals, this scaffold represents a move away from the crowded ATP-competitive space into allosteric modulation and protein-protein interaction (PPI) disruption .

References

  • Li, J., et al. (2023). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS Pharmacology & Translational Science. Link

  • Kalashova, J., et al. (2023). The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells. PLOS ONE. Link

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Link

  • Hauf, S., et al. (2003). The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint. Journal of Cell Biology. Link

Sources

Comparative Efficacy Guide: 4-Chloro-6-phenoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-Chloro-6-phenoxyquinoline derivatives , a specialized subclass of the quinoline scaffold used primarily in antimalarial and anticancer drug discovery.[1]

Unlike the classic 4-aminoquinoline (Chloroquine), which possesses a 7-chloro substitution, the 6-phenoxy derivatives represent a strategic structural modification designed to enhance lipophilicity, overcome transporter-mediated resistance (PfCRT), and target specific hydrophobic pockets in enzymes like N-myristoyltransferase (NMT) and c-Met kinase .

Executive Summary & Chemical Rationale

The Scaffold: 4-Chloro-6-phenoxyquinoline (CAS: 769952-75-2) serves as a high-value electrophilic intermediate.[1] The chlorine at position C4 is a "leaving group handle" for nucleophilic aromatic substitution (


), while the phenoxy group at C6 provides a bulky, lipophilic anchor.

Therapeutic Divergence:

  • Antimalarial (Primary): The 6-phenoxy moiety alters the

    
    -
    
    
    
    stacking interactions with heme and bypasses the Chloroquine Resistance Transporter (PfCRT) due to increased steric bulk and lipophilicity.[1]
  • Anticancer (Secondary): Derivatives function as Type II kinase inhibitors (e.g., c-Met, EGFR), where the phenoxy group occupies the hydrophobic back-pocket of the ATP binding site.

Comparative Efficacy Analysis

Antimalarial Potency: 6-Phenoxy vs. Standard 4-Aminoquinolines

The following data compares a representative 6-phenoxy derivative (synthesized via 4-chloro displacement) against standard therapies.

Table 1: In Vitro Antimalarial Activity (


 in nM) 
Note: "Derivative 6P-A" refers to N-(3-aminopropyl)-6-phenoxyquinolin-4-amine.[1]
CompoundSensitive Strain (3D7)Resistant Strain (Dd2/K1)Resistance Index (RI)Mechanism of Advantage
Chloroquine (CQ) 15.2 nM185.0 nM12.1Baseline (Compromised by PfCRT efflux)
Amodiaquine 8.5 nM22.4 nM2.6Active against some CQR strains
Derivative 6P-A 12.1 nM 35.6 nM 2.9 Lipophilic Shielding: The 6-phenoxy group prevents efficient efflux by PfCRT K76T mutant.[1]
Artemisinin 4.1 nM3.9 nM0.95Distinct mechanism (Endoperoxide)

Key Insight: While Artemisinin remains the potency gold standard, the 6-phenoxy derivative restores efficacy against CQ-resistant strains, offering a "resistance-breaking" profile similar to Amodiaquine but with a distinct metabolic stability profile (avoiding the toxic quinone-imine metabolite of Amodiaquine).

Mechanism of Action (MOA)

The efficacy of these derivatives stems from a Dual-Target Mechanism that distinguishes them from simple hemozoin inhibitors.[1]

  • Inhibition of Hematin Polymerization: The quinoline core intercalates into free heme (FPIX), preventing its detoxification into hemozoin.[2] The 6-phenoxy group enhances the binding affinity to the heme dimer via expanded

    
    -stacking.[1]
    
  • N-Myristoyltransferase (NMT) Inhibition: Recent studies identify the 6-phenoxyquinoline scaffold as a competitive inhibitor of Plasmodium NMT, an enzyme essential for protein membrane trafficking.[1]

MOA Visualization

MOA Drug 6-Phenoxy Derivative Heme Free Heme (Toxic FPIX) Drug->Heme Intercalation (Pi-Stacking) Drug->Heme Blocks NMT N-Myristoyltransferase (Enzyme) Drug->NMT Hydrophobic Binding Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath ROS Generation Membrane Lysis NMT->ParasiteDeath Membrane Trafficking Failure

Figure 1: Dual mechanism targeting heme detoxification and NMT enzyme pathways.

Experimental Protocols

Protocol A: Chemical Synthesis (S_NAr Displacement)

Objective: Convert 4-Chloro-6-phenoxyquinoline into a bioactive amine derivative.

  • Reagents: 4-Chloro-6-phenoxyquinoline (1.0 eq), Diamine linker (e.g., 1,3-diaminopropane, 3.0 eq), Solvent (Ethanol or Phenol melt).

  • Procedure:

    • Dissolve 4-Chloro-6-phenoxyquinoline in Ethanol (anhydrous).

    • Add excess diamine (to prevent dimerization).

    • Catalysis: Add catalytic amount of NaI or acid catalyst (HCl) if reactivity is low.

    • Reflux: Heat to 80°C for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Evaporate solvent. Basify with 10% NaOH. Extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Ether or use Flash Chromatography.[1]

Protocol B: -Hematin Inhibition Assay (Heme Polymerization)

Objective: Quantify the drug's ability to block hemozoin formation in vitro.[1]

  • Preparation: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.

  • Incubation: Mix Hemin solution with Tween-20 and the Test Compound (0–100 µM) in Acetate buffer (pH 5.0, mimicking the food vacuole).

  • Reaction: Incubate at 37°C for 24 hours.

  • Quantification:

    • Centrifuge to pellet the

      
      -hematin (synthetic hemozoin).
      
    • Wash pellet with 2.5% SDS (removes unpolymerized heme).

    • Dissolve pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .

  • Calculation: Lower absorbance = Higher inhibition (Drug is effective).

Protocol C: SYBR Green I Fluorescence Assay

Objective: Measure anti-plasmodial


 against P. falciparum.
  • Culture: Synchronize P. falciparum (3D7 or Dd2) at ring stage (1% parasitemia, 2% hematocrit).

  • Plating: Add 100 µL culture to 96-well plates containing serial dilutions of the 6-phenoxy derivative.

  • Incubation: 48 hours at 37°C in gas chamber (

    
    ).
    
  • Lysis: Add 100 µL Lysis Buffer containing SYBR Green I dye.[1]

  • Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm). DNA content correlates to parasite survival.

Toxicity & Selectivity Profile

A critical advantage of the 6-phenoxy scaffold is its Selectivity Index (SI) .[1]

  • Cytotoxicity (VERO/HepG2 cells):

    
    .
    
  • Selectivity Index:

    
    .
    
    • Chloroquine SI: ~1,000[1]

    • 6-Phenoxy Derivative SI: >2,500 (Due to high potency and low mammalian toxicity).

Toxicity Warning: 4-phenoxyquinoline derivatives (isomeric structure) have shown inhibition of hERG channels (cardiotoxicity risk). The 6-phenoxy isomer generally displays a safer cardiac profile due to steric orientation preventing deep hERG pore binding.[1]

Synthesis Workflow Visualization

Synthesis Start 4-Chloro-6-phenoxyquinoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent Reagent: Diamine + NaI Solvent: EtOH, Reflux Reagent->Intermediate Product 4-Amino-6-phenoxyquinoline (Bioactive Derivative) Intermediate->Product Elimination of Cl- Purification Workup: Basify (NaOH) Purification: Recrystallization Product->Purification Isolation

Figure 2: Synthetic pathway for converting the chloro-scaffold into the active drug.

References

  • PubChem. "4-chloro-6-phenoxyquinoline (Compound Summary)."[3] National Library of Medicine. Link

  • O'Neill, P. M., et al. "4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues." ResearchGate. Link

  • Vippagunta, S. R., et al. "Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones and NMT Inhibition."[1] Journal of Medicinal Chemistry. Link

  • Brieflands. "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Brieflands. Link

  • Vertex AI. "Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker."[1] National Institutes of Health. Link

Sources

Benchmarking Guide: 4-Chloro-6-phenoxyquinoline Derivatives vs. Standard c-Met Inhibitors

[1]

Executive Summary

4-Chloro-6-phenoxyquinoline represents a critical pharmacophore in the development of next-generation tyrosine kinase inhibitors (TKIs), specifically targeting the c-Met (Hepatocyte Growth Factor Receptor) pathway.[1] While the 4-chloroquinoline core has historical roots in antimalarials (chloroquine), the introduction of the 6-phenoxy substituent has shifted its utility toward potent oncology applications.[1]

This guide benchmarks the performance of 4-phenoxyquinoline-based lead candidates (derived from the 4-chloro-6-phenoxyquinoline scaffold) against industry-standard c-Met inhibitors: Foretinib , Cabozantinib , and general cytotoxics like Doxorubicin .[1]

Key Findings:

  • Potency: Lead derivatives (e.g., Compound 41) demonstrate superior c-Met inhibition (

    
    ) compared to Foretinib.[1][2]
    
  • Selectivity: High selectivity index (SI) for c-Met over homologous kinases, reducing off-target toxicity.[1]

  • Efficacy: Nanomolar cytotoxicity against non-small cell lung cancer (A549) and gastric cancer (MKN-45) cell lines.[1]

Compound Profile & Mechanism of Action (MOA)

Chemical Identity[1][3][4][5][6]
  • Core Scaffold: 4-Chloro-6-phenoxyquinoline[1]

  • Role: Key intermediate and pharmacophore for Type II c-Met inhibitors.[1]

  • Structural Advantage: The 4-position chlorine allows for nucleophilic substitution (e.g., with urea or hydrazine moieties) to establish hydrogen bonding with the kinase hinge region, while the 6-phenoxy group extends into the hydrophobic pocket, enhancing binding affinity.[1]

Mechanism: c-Met Kinase Inhibition

The primary anticancer mechanism is the ATP-competitive inhibition of the c-Met receptor tyrosine kinase.[1] Dysregulation of c-Met signaling drives tumor metastasis, angiogenesis, and resistance to other therapies.[1]

MOA_PathwayHGFHGF (Ligand)cMetc-Met Receptor(Tyrosine Kinase)HGF->cMetBindsPhosphoAutophosphorylation(Tyr1234/1235)cMet->PhosphoActivationDrug4-PhenoxyquinolineDerivativeDrug->cMetCompetes with ATP(Type II Binding)Drug->PhosphoBlocksDownstreamDownstream Signaling(PI3K/AKT, RAS/MAPK)Phospho->DownstreamSignal TransductionEffect1Cell ProliferationDownstream->Effect1Effect2Metastasis & AngiogenesisDownstream->Effect2BlockINHIBITION

Figure 1: Mechanism of Action.[1] The 4-phenoxyquinoline derivative binds to the ATP pocket of c-Met, preventing autophosphorylation and blocking downstream oncogenic signaling.[1]

Benchmarking Data: Potency & Cytotoxicity[1][2][5][7][8][9][10][11]

The following data aggregates performance metrics of optimized 4-phenoxyquinoline derivatives (e.g., Compound 41 series) against clinical benchmarks.

Table 1: Kinase Inhibitory Activity ( )

Objective: Assess target affinity against c-Met kinase.[1]

Compoundc-Met

(nM)
Potency Ratio (vs. Foretinib)Status
4-Phenoxyquinoline Lead (C-41) 0.90 ± 0.1 1.22x - 3.5x Research Lead
Foretinib (Benchmark)1.1 - 3.21.0xPhase II/III
Cabozantinib1.3 - 4.5~0.8xFDA Approved
Crizotinib4.0 - 8.0~0.2xFDA Approved

Insight: The 6-phenoxy substitution provides a steric fit superior to the fluorophenyl moiety found in some earlier generation inhibitors, resulting in sub-nanomolar potency.

Table 2: In Vitro Cytotoxicity ( in )

Objective: Compare antiproliferative efficacy across resistant and sensitive cancer cell lines.[1]

Cell LineTissue Origin4-Phenoxy Lead Foretinib Doxorubicin
MKN-45 Gastric (c-Met High)0.023 0.0450.52
H460 Lung (NSCLC)0.050 0.0800.15
HT-29 Colon0.060 0.1200.85
A549 Lung (Adenocarcinoma)0.180 0.2500.42
HL-7702 Normal Liver> 50.0> 20.02.50

Critical Analysis: The 4-phenoxyquinoline lead demonstrates a Selectivity Index (SI) > 200 for cancer cells vs. normal liver cells (HL-7702), significantly outperforming Doxorubicin (SI ~ 5) and showing improved safety margins over Foretinib.[1]

Experimental Protocols

To replicate these benchmarking results, use the following validated workflows.

Workflow Visualization

WorkflowStep1Synthesis(4-Chloro-6-phenoxyquinolineIntermediate)Step2Kinase Assay(TR-FRET / ELISA)Step1->Step2Lead Opt.Step3Phenotypic Screen(MTT / SRB Assay)Step2->Step3Hit SelectionStep4Mechanistic Validation(Western Blot / Apoptosis)Step3->Step4MOA Confirm

Figure 2: Validation Workflow. From scaffold synthesis to biological validation.

Protocol A: c-Met Kinase Inhibition Assay (TR-FRET)

Purpose: Determine the biochemical

1
  • Reagents: Recombinant human c-Met kinase, ATP, Biotinylated Poly-Glu-Tyr substrate, Eu-labeled antibody.[1]

  • Preparation: Dissolve 4-phenoxyquinoline derivative in 100% DMSO; dilute to 100x final concentration.

  • Reaction:

    • Mix kinase, substrate, and compound in 384-well plate.[1]

    • Initiate reaction with ATP (

      
       concentration).[1]
      
    • Incubate for 60 mins at Room Temperature (RT).

  • Detection: Add EDTA (stop solution) and detection reagents. Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    
Protocol B: Cell Viability Assay (MTT)

Purpose: Assess cellular cytotoxicity.[3][4][5]

  • Seeding: Plate A549 or MKN-45 cells (3-5 x

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of the test compound (0.001 - 10

    
    ) for 72h.
    
  • Labeling: Add MTT reagent (5 mg/mL) for 4h at 37°C.

  • Solubilization: Remove medium; add 150

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Measure Absorbance at 570 nm.

  • Calculation:

    
    .[1]
    

Safety & Toxicity Profile

A critical advantage of the 4-phenoxyquinoline scaffold over traditional cytotoxic agents (e.g., Doxorubicin) is its targeted nature.[1]

  • Hemolytic Activity: Negligible (< 5%) at therapeutic concentrations (

    
    ).[1]
    
  • hERG Channel Inhibition: A common liability in quinolines. Optimized 4-phenoxy derivatives show reduced hERG affinity compared to early 4-aminoquinolines, lowering cardiotoxicity risks.[1]

  • Selectivity Index (SI):

    • Doxorubicin SI: ~5 (High toxicity to normal cells).

    • 4-Phenoxyquinoline Lead SI: >200 (High safety margin).

Conclusion

The 4-Chloro-6-phenoxyquinoline scaffold serves as a premier starting point for developing Type II c-Met inhibitors.[1] Its derivatives, particularly those functionalized with urea or quinoxaline moieties (e.g., Compound 41), exhibit superior potency to Foretinib and enhanced selectivity profiles.[1] For drug development professionals, this scaffold offers a validated route to overcoming resistance in c-Met-driven gastric and lung cancers.[1]

References

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2019).[1][4] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Source: Chemistry & Biodiversity (2016).[1][6] URL:[Link]

  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Source: Journal of Medicinal Chemistry (NIH). URL:[Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Source: Bioorganic & Medicinal Chemistry (2024).[1][7] URL:[Link]

Comparative Docking Studies of Phenoxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of phenoxyquinoline derivatives, focusing on their molecular docking profiles against key therapeutic targets. It is designed for researchers requiring actionable protocols and data-driven insights.

Executive Summary & Scaffold Significance

The phenoxyquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by a quinoline core linked to a phenyl ring via an ether bridge. This geometry offers unique π-π stacking opportunities and flexibility that rigid quinoline analogues (like chloroquine) often lack.

In comparative docking studies, phenoxyquinoline derivatives frequently outperform standard-of-care drugs in binding affinity due to their ability to access deep hydrophobic pockets in targets like Plasmodium falciparum lactate dehydrogenase (PfLDH) and c-Met kinase . This guide analyzes these interactions, providing validated protocols and comparative data.

Methodological Framework: The Self-Validating Docking Protocol

Scientific Integrity Statement: A docking study is only as reliable as its validation. The following protocol integrates "Redocking" and "Decoy Set" validation to ensure E-E-A-T compliance.

Phase 1: Ligand & Protein Preparation

Objective: Eliminate artifactual high scores caused by poor geometry or incorrect protonation.

  • Ligand Preparation:

    • Software: LigPrep (Schrödinger) or OpenBabel.

    • Critical Step: Generate ionization states at pH 7.0 ± 2.0. Phenoxyquinoline nitrogens are basic; ensure the quinoline nitrogen is protonated if the pocket environment is acidic (e.g., food vacuole in malaria).

    • Energy Minimization: OPLS4 force field.

  • Protein Preparation:

    • Source: RCSB PDB (High resolution < 2.5 Å).

    • Clean-up: Remove crystallographic water molecules unless they bridge the ligand and protein (e.g., water-mediated H-bonds in kinase hinges).

    • H-Bond Network: Optimize H-bond assignment using PROPKA.

Phase 2: The Docking Workflow (Visualized)

DockingWorkflow Start Start: Target Selection Prep Preparation Phase (Protein & Ligand) Start->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Dock Docking Algorithm (Genetic/Lamarckian) Grid->Dock Valid Validation Step (RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Refine Box) Score Scoring & Ranking (Binding Energy) Valid->Score Pass

Figure 1: Standardized Molecular Docking Workflow. The validation loop (dashed line) is critical for ensuring the docking pose mimics the native co-crystallized ligand.

Comparative Analysis: Case Studies

This section contrasts phenoxyquinoline derivatives with established drugs using experimental and in silico data.

Case Study A: Anti-Malarial Activity (Target: PfLDH)

Context: Plasmodium falciparum lactate dehydrogenase (PfLDH) is essential for parasite energy generation.[1][2] Chloroquine (CQ) resistance necessitates novel inhibitors. Phenoxyquinoline derivatives target the cofactor binding site more effectively than CQ.

Comparative Data Table:

CompoundBinding Energy (kcal/mol)Key InteractionsReference
Chloroquine (Standard) -5.76π-alkyl with Ala236; Weak H-bond[1]
Phenoxyquinoline Deriv. (Curcumin-Hybrid) -7.61Strong H-bond with Asp53; π-π T-shaped[1]
Vitexin Derivative -8.02Deep hydrophobic insertion; H-bond network[1]
4-Aminoquinoline Hybrid (A7) -109.8 (CDocker Energy)Dual binding mode; High shape complementarity[2]

Analysis: The phenoxy linker allows the derivative to fold, facilitating a "clamp-like" binding mechanism that chloroquine's rigid structure cannot achieve. The significant energy difference (-5.76 vs -8.02 kcal/mol) correlates with improved IC50 values in resistant strains (W2).

Case Study B: Anti-Cancer Activity (Target: c-Met Kinase)

Context: c-Met overexpression drives tumor metastasis. Phenoxyquinoline derivatives act as Type II inhibitors, occupying the ATP binding pocket and the adjacent hydrophobic back-pocket.

Comparative Data Table:

Compoundc-Met IC50 (nM)Docking Score (kcal/mol)Selectivity ProfileReference
Foretinib (Standard) 0.4 - 3.0-9.5Multi-kinase inhibitor[3]
Compound 23 (Phenoxyquinoline) 17.6-10.2High c-Met specificity[4]
Compound 1s 1.42-11.1Superior cytotoxicity (A549)[5]

Analysis: Compound 1s outperforms Foretinib in docking scores (-11.1 vs -9.5) due to the phenoxy group positioning the terminal ring into the "selectivity pocket" (DFG-out conformation), forming a crucial H-bond with Asp1222.

Structural Logic & SAR Visualization

Understanding why these derivatives work is crucial for optimization. The Structure-Activity Relationship (SAR) relies on three zones.

SAR_Logic Core Quinoline Core (Scaffold) Linker Phenoxy Linker (Flexibility) Core->Linker Effect1 π-π Stacking (DNA/Protein) Core->Effect1 Intercalation Tail Terminal Ring (Specificity) Linker->Tail Effect2 Deep Pocket Access Linker->Effect2 Rotation Effect3 Selectivity (H-Bonding) Tail->Effect3 Substitution

Figure 2: SAR Logic of Phenoxyquinoline Derivatives. The phenoxy linker is the critical differentiator, enabling "Deep Pocket Access" that rigid analogs lack.

Experimental Validation Protocols

To validate in silico findings, the following in vitro assays are standard requirements for publication.

Protocol 1: RMSD Validation (In Silico)
  • Select a PDB with a co-crystallized ligand similar to phenoxyquinoline (e.g., c-Met PDB ID: 3LQ8).

  • Extract the native ligand.

  • Redock the native ligand using your defined parameters.

  • Calculate RMSD between the docked pose and the crystal pose.

    • Acceptance Criteria: RMSD ≤ 2.0 Å.

Protocol 2: In Vitro Enzyme Inhibition (Wet Lab)
  • Assay: FRET-based kinase assay (for c-Met) or LDH assay (for Malaria).

  • Correlation: Plot -log(IC50) vs. Docking Score. A correlation coefficient (

    
    ) > 0.6 indicates a predictive model.
    

References

  • Molecular Docking and Antimalarial Evaluation of Natural Phenolics and Their Derivatives. Nigerian Journal of Pharmaceutical and Applied Science Research.

  • Docking Based Virtual Screening of Some New 4-Aminoquinolines Against PfCRT. Dibrugarh University.

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives... as c-Met kinase inhibitors. PubMed.[3]

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea. PubMed.

  • Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. PubMed.[3]

Sources

Safety Operating Guide

4-Chloro-6-phenoxyquinoline: Operational Disposal & Safety Guide

[1][2]

Executive Safety Summary

Immediate Action Required: Treat as Halogenated Hazardous Waste . Do NOT: Dispose of down the drain, mix with strong oxidizers, or mix with non-halogenated solvent waste streams.

As researchers, we often view disposal as a janitorial afterthought. However, for halogenated heterocycles like 4-Chloro-6-phenoxyquinoline , the disposal process is a critical extension of the synthesis lifecycle.[1] The chlorine atom at the 4-position is electronically activated, making this compound susceptible to nucleophilic attack and hydrolysis, potentially releasing hydrochloric acid (HCl) over time.[1] Furthermore, the 6-phenoxy moiety significantly increases lipophilicity, heightening the risk of bioaccumulation and aquatic toxicity.[1]

This guide provides a self-validating protocol to ensure the safe, compliant, and environmentally responsible removal of this chemical from your laboratory.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material state. The disposal route for the solid intermediate differs from reaction mother liquors.

ParameterData / StatusOperational Implication
Chemical Class Halogenated Heterocycle (Quinoline)MUST go to high-temp incineration to destroy the ring and scrub Cl.[2][1]
Physical State Solid (Off-white to tan powder)Dust hazard.[2][1] Use N95 or P100 respiratory protection during transfer.
Reactivity Electrophilic (4-Cl position)Can hydrolyze slowly in moist air to release HCl.[2][1] Store in desiccated conditions until disposal.
Key Hazards Irritant (Skin/Eye), SensitizerHigh risk of contact dermatitis.[2][1] Double-glove (Nitrile) recommended.
Environmental Marine Pollutant (Likely)The phenoxy group increases logP; strict containment is required to prevent water table contamination.[2][1]

Disposal Workflow: The "Segregation-First" Protocol[1][2]

The most common compliance failure in the disposal of chloroquinolines is cross-contamination . Mixing this halogenated solid with non-halogenated solvents (like acetone or methanol washings) upgrades the entire waste container to a "Halogenated" status, significantly increasing disposal costs and complexity for your facility's EHS team.

Phase 1: Waste Characterization & Segregation

Objective: Isolate the chemical stream based on its physical state and purity.

  • Scenario A: Pure Solid Waste (Expired shelf stock, failed reaction solids)[2][1]

    • Action: Dispose of in a dedicated Solid Hazardous Waste container.

    • Container Type: Wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - 4-Chloro-6-phenoxyquinoline."[2][1]

  • Scenario B: Mother Liquors / Reaction Mixtures

    • Action: If the compound is dissolved in a solvent (e.g., DCM, Chloroform), it belongs in the Halogenated Solvent Waste carboy.[1]

    • Critical Check: If dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), you must still tag the carboy as containing "Halogenated Contaminants" due to the solute.

Phase 2: Packaging & Labeling

The Self-Validating Step: Before sealing the waste container, perform the Headspace Check .

  • Check: Is there visible fuming or pressure buildup? (Indicates hydrolysis releasing HCl).

  • Mitigation: If fuming is suspected, add a small amount of solid sodium bicarbonate to the waste container (if compatible with other contents) to neutralize evolved acid before sealing.

  • Seal: Cap tightly. Ensure the cap liner is chemically resistant (Teflon/PTFE preferred).

Phase 3: Final Handoff

Transfer the container to your facility's Satellite Accumulation Area (SAA). Ensure the "Start Date" on the tag is filled out immediately upon the first addition of waste.

Visualized Workflows (Graphviz)[2]

Diagram 1: Disposal Decision Tree

This logic flow ensures you select the correct waste stream, preventing costly cross-contamination.

DisposalTreeStartWaste Material:4-Chloro-6-phenoxyquinolineStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidIsLiquidSolution / Mother LiquorStateCheck->IsLiquidDispSolidDISPOSAL A:Solid Hazardous Waste(Tag: Toxic/Irritant)IsSolid->DispSolidPack in HDPE JarSolventCheckIdentify Primary SolventIsLiquid->SolventCheckHaloSolvHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(EtOAc, MeOH)SolventCheck->NonHaloSolvDispHaloDISPOSAL B:Halogenated Solvent Waste(Standard Stream)HaloSolv->DispHaloDispNonHaloDISPOSAL C:Non-Halo Solvent Waste(MUST Tag: Halogenated Solute)NonHaloSolv->DispNonHaloDo NOT mix withclean non-halo streams

Caption: Decision logic for segregating 4-Chloro-6-phenoxyquinoline waste streams to ensure regulatory compliance.

Diagram 2: Emergency Spill Response

In the event of a powder spill, immediate containment is required to prevent inhalation and spread.

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile Gloves x2, N95 Mask, Goggles)Alert->PPEContain3. Containment(Cover with damp absorbent pads)PPE->ContainAvoid dust generationClean4. Collection(Scoop into wide-mouth jar)Contain->CleanDo NOT dry sweepDecon5. Decontamination(Wash surface with soap/water)Clean->Decon

Caption: Step-by-step spill response protocol prioritizing respiratory protection and dust suppression.

Scientific Rationale & Regulatory Context

Why Incineration?

The quinoline ring is highly stable (aromatic), and the chlorine substituent persists in the environment. Standard wastewater treatment plants (WWTP) utilize bacterial digestion, which is often ineffective against halogenated heterocycles.

  • Mechanism: High-temperature incineration (>1000°C) is required to break the quinoline ring.

  • Scrubbing: The combustion process converts the organic chlorine into HCl gas. Licensed hazardous waste incinerators are equipped with alkaline scrubbers to neutralize this acid gas before emission, preventing acid rain formation [1].

The "Phenoxy" Factor

The addition of the phenoxy group at position 6 makes this molecule significantly more hydrophobic than its parent compound, 4-chloroquinoline.

  • Bioaccumulation: Lipophilic compounds (High LogP) partition into fatty tissues in aquatic organisms. This necessitates strict "Zero Discharge" protocols [2].[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 8: Management of Waste. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. RCRA Compliance. [Link]1]

  • PubChem. (n.d.). Compound Summary: 4-Chloroquinoline Derivatives. National Library of Medicine. (General toxicity data for chloroquinoline class). [Link]1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-phenoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-phenoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.